mPEG10-CH2COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQYLLQMMESPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694784 | |
| Record name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908258-58-2 | |
| Record name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of mPEG10-Acetic Acid in Modern Biotherapeutics
An In-depth Technical Guide to mPEG10-Acetic Acid: Properties, Characterization, and Applications
Methoxy Polyethylene Glycol (mPEG) derivatives are foundational tools in the fields of drug delivery, bioconjugation, and nanotechnology.[1][2] Among these, mPEG10-acetic acid stands out as a discrete, monofunctional linker of significant utility. It consists of a methoxy-terminated polyethylene glycol chain with precisely ten ethylene glycol repeating units, culminating in a terminal carboxylic acid functional group.[3][] This defined structure provides a hydrophilic, biocompatible spacer that is neither immunogenic nor antigenic, making it an ideal component for modifying therapeutic molecules and surfaces.[1][]
The core value of mPEG10-acetic acid lies in the combination of its PEG backbone and its reactive carboxyl terminus. The PEG chain enhances the aqueous solubility, stability, and pharmacokinetic properties of conjugated molecules, effectively improving their safety and therapeutic efficacy. The terminal carboxylic acid provides a versatile chemical handle for covalent attachment to a wide array of biomolecules, nanoparticles, and surfaces, enabling the rational design of advanced therapeutic and diagnostic agents.[3][6] This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and key applications for researchers and drug development professionals.
Physicochemical and Handling Properties
The precise chemical nature of mPEG10-acetic acid dictates its behavior in experimental systems. Understanding these properties is crucial for its effective use, storage, and handling.
Core Chemical Data
A summary of the essential physicochemical properties of mPEG10-acetic acid is presented below. These values are critical for calculating molar equivalents in reactions and for establishing appropriate storage protocols to ensure long-term stability.
| Property | Value | References |
| CAS Number | 908258-58-2 | [3][] |
| Molecular Formula | C₂₃H₄₆O₁₃ | [3][] |
| Molecular Weight | 530.60 g/mol | [3][] |
| Synonyms | mPEG10-CH2COOH, 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid | [3][] |
| Purity | Typically ≥95% or ≥98% | [3][6] |
| Appearance | Varies; may be a colorless to pale yellow oily liquid or solid depending on purity and conditions. | [] |
| Boiling Point | ~588.5 °C at 760 mmHg (Predicted) | [] |
| Density | ~1.122 g/cm³ (Predicted) | [] |
Solubility Profile
The solubility of mPEG10-acetic acid is governed by the amphiphilic nature of its structure. The polyethylene glycol backbone, with its repeating ether oxygens, imparts significant hydrophilicity, making it highly soluble in water and other polar solvents.[][8][9]
-
Aqueous Solubility : Highly soluble in water across a range of temperatures.[][10] The ether oxygens in the PEG chain can hydrogen bond with water molecules, facilitating dissolution.[9]
-
Organic Solubility : Soluble in a wide array of organic solvents, including methanol, ethanol, dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile.[][8] It is generally insoluble in non-polar solvents like diethyl ether and hexane.[8] This differential solubility is often exploited during purification steps.[1]
Storage and Stability
To maintain its chemical integrity, mPEG10-acetic acid requires specific storage conditions. The terminal carboxylic acid can be susceptible to degradation, and the PEG chain can undergo oxidation over time, especially if exposed to light, heat, or oxygen.
-
Recommended Storage : For long-term stability, the compound should be stored at -5°C to -20°C.[3][][6]
-
Conditions to Avoid : It should be kept in a dry environment and protected from direct sunlight and high temperatures.[3][6]
Safety and Handling
While polyethylene glycols are generally considered non-toxic and biocompatible, standard laboratory safety practices should always be followed.[1] The terminal acetic acid moiety imparts corrosive properties.
-
Personal Protective Equipment (PPE) : Wear chemical safety goggles, protective gloves, and a lab coat when handling.[11]
-
First Aid : In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move to fresh air.
-
Incompatibilities : Avoid strong oxidizing agents.[11]
Synthesis and Purification Overview
The synthesis of high-purity mPEG10-acetic acid is a multi-step process designed to ensure the final product has a well-defined structure and high functionalization at the terminus.
A common synthetic route begins with the starting material, mPEG10-OH (Decaethylene glycol monomethyl ether).[12] The terminal hydroxyl group is activated and then reacted to introduce the acetic acid moiety. A generalized scheme involves the reaction of mPEG with a protected haloacetic acid ester, such as t-butyl bromoacetate, followed by acid-catalyzed deprotection to yield the final carboxylic acid product.[13]
Purification is a critical final step. Anion exchange column chromatography is frequently employed to separate the desired mPEG-acetic acid from unreacted mPEG and other impurities, ensuring a high degree of purity (often ≥99%).[13]
Analytical Characterization and Quality Control
Verifying the identity, purity, and structural integrity of mPEG10-acetic acid is essential before its use in any application, particularly in drug development. A combination of spectroscopic and chromatographic techniques is used for comprehensive characterization.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the primary technique for confirming the chemical structure and assessing the degree of functionalization. The spectrum provides unambiguous signals for each part of the molecule.[14][15][16]
Expected Chemical Shifts (in CDCl₃):
-
~3.38 ppm (singlet, 3H) : Corresponds to the protons of the terminal methoxy group (CH₃O-).[14]
-
~3.65 ppm (multiplet) : A large, broad peak representing the repeating methylene protons of the ethylene glycol backbone (-OCH₂CH₂O-).[14]
-
~4.15 ppm (singlet, 2H) : Corresponds to the methylene protons adjacent to the carboxylic acid group (-OCH₂COOH). The distinct chemical shift of this peak confirms the successful introduction of the acetic acid moiety.
Protocol for ¹H NMR Analysis:
-
Sample Preparation : Dissolve 5-10 mg of mPEG10-acetic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition : Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Analysis : Integrate the characteristic peaks. The ratio of the integration of the methoxy protons (at ~3.38 ppm) to the methylene protons adjacent to the carboxyl group (at ~4.15 ppm) should be approximately 3:2, confirming full functionalization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to verify the presence of key functional groups and confirm the overall structure of the polymer.[17]
Characteristic FTIR Peaks:
-
~2885 cm⁻¹ : C-H stretching of the alkane backbone.[18]
-
~1730-1750 cm⁻¹ : A strong C=O stretching vibration, characteristic of the carboxylic acid group. This peak is a key indicator of successful synthesis.
-
~1100-1111 cm⁻¹ : A very strong and broad C-O-C ether stretching band, which is the signature peak for the polyethylene glycol backbone.[17][18]
Protocol for FTIR Analysis:
-
Sample Preparation : Prepare the sample as a thin film on a salt plate (NaCl or KBr) or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
-
Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic peaks for the ether backbone and the terminal carboxylic acid to confirm the product's identity.
Applications in Research and Drug Development
The unique properties of mPEG10-acetic acid make it a valuable reagent in several high-impact areas of biomedical research.
Bioconjugation and PEGylation
The most common application is PEGylation—the covalent attachment of the PEG chain to a biomolecule, such as a protein, peptide, or antibody fragment.[8] This process leverages the reactivity of the terminal carboxylic acid.
Mechanism of Action: The carboxylic acid group is not sufficiently reactive to directly couple with amines on a protein.[1] It must first be "activated." The most common method is carbodiimide chemistry, using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Activation : EDC reacts with the carboxylic acid of mPEG10-acetic acid to form a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation : This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable amine-reactive NHS ester.
-
Conjugation : The mPEG-NHS ester readily reacts with primary amine groups (e.g., the ε-amine of lysine residues) on the target biomolecule at a physiological to slightly alkaline pH (7-8) to form a stable amide bond.[19]
Drug Delivery Systems
mPEG10-acetic acid serves as a critical building block for various drug delivery platforms.
-
PROTACs and ADCs : It is used as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[][] In these constructs, the PEG spacer connects the targeting moiety (e.g., an antibody or small molecule ligand) to the therapeutic payload (e.g., a cytotoxic drug or a ubiquitin ligase binder), enhancing the overall solubility and pharmacological properties of the conjugate.[]
-
Nanoparticle and Micelle Formulation : The amphiphilic nature of molecules derived from mPEG10-acetic acid allows them to self-assemble into micelles or be used to functionalize the surface of nanoparticles and liposomes.[20] The hydrophilic PEG chains form an outer "stealth" corona that sterically hinders opsonization (recognition by the immune system), thereby reducing clearance and prolonging circulation time in the body.
Surface Modification
The principles of PEGylation can be extended to modify the surfaces of materials. mPEG10-acetic acid can be conjugated to surfaces functionalized with amine groups to:
-
Improve Biocompatibility : Reduce non-specific protein adsorption on medical devices and biosensors.
-
Enhance Colloidal Stability : Prevent the aggregation of nanoparticles in biological media.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Polydispersed Methoxy PEG (mPEG) - Biopharma PEG [biochempeg.com]
- 3. This compound | CAS:908258-58-2 | Biopharma PEG [biochempeg.com]
- 6. mPEG-AA (mPEG-CM) - Biopharma PEG [biochempeg.com]
- 8. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 9. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]
- 10. Polyethylene glycol derivatives [m.chemicalbook.com]
- 11. fishersci.ca [fishersci.ca]
- 12. mPEG10-OH, Decaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]
- 13. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methoxy PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]
- 20. Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of mPEG10-CH2COOH
Introduction: The Significance of mPEG10-CH2COOH in Advanced Drug Development
Methoxy-poly(ethylene glycol)-acetic acid (mPEG-CH2COOH) is a critical heterobifunctional linker in modern pharmaceutics and bioconjugation.[1][2] Its methoxy-terminated end imparts a "stealth" character, reducing immunogenicity and nonspecific protein binding, while the terminal carboxylic acid provides a versatile handle for covalent attachment to amine-containing therapeutic molecules, such as proteins, peptides, and small molecule drugs.[2][3] The discrete chain length of ten ethylene glycol units (mPEG10) offers a well-defined spacer arm, enhancing the solubility and pharmacokinetic profile of the conjugated therapeutic.[][5] The synthesis of high-purity, monodisperse this compound is therefore a foundational requirement for the development of next-generation therapeutics with improved efficacy and safety profiles.[6] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and field-proven methodologies.
Part 1: Synthesis of the mPEG10-OH Precursor
The synthesis of the target molecule begins with the preparation of its immediate precursor, the monodisperse methoxy-deca(ethylene glycol) (mPEG10-OH). The most robust method for achieving a well-defined PEG chain of a specific length is through a stepwise addition approach, often involving Williamson ether synthesis, or by employing anionic ring-opening polymerization (AROP) with precise control over the stoichiometry.[7][8] For the purposes of this guide, we will consider the availability of high-purity, monodisperse mPEG10-OH as the starting material, as its synthesis is a specialized field in itself.[][9] The quality of this starting material is paramount, as impurities such as higher or lower molecular weight PEGs will be carried through the subsequent steps and complicate the final purification.[6][10]
Part 2: Oxidation of mPEG10-OH to this compound
The conversion of the terminal primary alcohol of mPEG10-OH to a carboxylic acid is the core synthetic step. This transformation can be achieved through several oxidation methods, each with its own advantages and disadvantages. We will discuss two of the most common and effective methods: the Jones oxidation and the TEMPO-mediated oxidation.
Method 1: Jones Oxidation
The Jones oxidation is a classic and powerful method for the oxidation of primary alcohols to carboxylic acids.[11][12] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a strong oxidant that typically provides high yields.[11][13][14]
-
Solvent: Acetone is the solvent of choice as it is miscible with both the aqueous Jones reagent and the organic mPEG10-OH, ensuring a homogeneous reaction mixture.[13] It is also relatively inert to the oxidation conditions.[13]
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to prevent side reactions and degradation of the PEG chain.[15]
-
Titration: The Jones reagent is added dropwise until a persistent orange color is observed, indicating that all the alcohol has been consumed and there is a slight excess of the oxidant.[15]
-
Quenching: Isopropanol is added at the end of the reaction to quench any excess Cr(VI) reagent, reducing it to the less toxic Cr(III) state, which is visible by a color change from orange to green.[11]
-
Dissolution: Dissolve mPEG10-OH (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. Continue the addition until a faint orange color persists for at least 20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, add isopropanol dropwise until the orange color disappears and a green precipitate of chromium salts forms.
-
Work-up:
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Method 2: TEMPO-Mediated Oxidation
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)-mediated oxidation is a milder, metal-free alternative to the Jones oxidation, often preferred for substrates with sensitive functional groups.[16][17][18] This method uses a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[16][19]
-
Two-Phase System: The reaction is typically carried out in a biphasic system (e.g., dichloromethane and water) to facilitate the separation of the product from the aqueous reagents.[17]
-
pH Control: Maintaining a slightly alkaline pH (around 9-10) is crucial for the catalytic cycle to function efficiently and to promote the hydration of the intermediate aldehyde, which is necessary for its further oxidation to the carboxylic acid.[20]
-
Co-oxidant: Sodium hypochlorite is a readily available and inexpensive co-oxidant.[16] The reaction can be made more selective by using a catalytic amount of sodium hypochlorite with a stoichiometric amount of sodium chlorite, which minimizes chlorination side reactions.[17]
-
Setup: In a round-bottom flask, dissolve mPEG10-OH (1 equivalent), TEMPO (catalytic amount, e.g., 0.01 equivalents), and sodium bromide (catalytic amount, e.g., 0.1 equivalents) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Part 3: Purification of this compound
The purification of mPEG derivatives is often challenging due to their hydrophilicity, tendency to chelate metal ions, and the potential for a heterogeneous mixture of products.[10][21] A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications.[10]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the most powerful technique for the purification of PEG derivatives.[22]
-
Reversed-Phase HPLC (RP-HPLC): This is a highly effective method for separating PEG derivatives based on slight differences in polarity.[22][] A C18 column is commonly used with a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[24][25]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume.[] It is particularly useful for removing unreacted small molecule reagents and byproducts from the larger this compound product.[10]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge.[] This technique can be very effective in separating the desired carboxylic acid product from the unreacted neutral mPEG10-OH starting material.[26][27]
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter.
-
Chromatography Conditions:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient from low to high percentage of Mobile Phase B over a suitable time to ensure good separation.
-
Detection: UV detection at a low wavelength (e.g., 214 nm) or an evaporative light scattering detector (ELSD).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid or viscous oil.
Part 4: Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of this compound.[28][29][30] Key signals to look for include:
-
A singlet at ~3.3 ppm corresponding to the methoxy (CH₃O-) group.
-
A large multiplet around 3.6 ppm corresponding to the ethylene glycol backbone (-OCH₂CH₂O-).
-
A triplet corresponding to the methylene protons adjacent to the carboxylic acid. The integration of these signals can be used to confirm the average number of ethylene glycol units.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product.[31][32] Electrospray ionization (ESI) is a suitable technique for this type of molecule. The mass spectrum should show a peak corresponding to the molecular ion of this compound. Fragmentation patterns, such as the sequential loss of ethylene glycol units (44 Da), can provide further structural confirmation.[33][34][35]
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to determine the purity of the final product.[22] Using the same or a similar method as the preparative HPLC, a single sharp peak should be observed, and the purity can be calculated from the peak area.
Data Summary
| Parameter | mPEG10-OH | This compound | Reference |
| Molecular Formula | C₂₁H₄₄O₁₁ | C₂₃H₄₆O₁₂ | [31] |
| Molecular Weight | ~488.6 g/mol | ~534.6 g/mol | [31] |
| Appearance | White solid or viscous liquid | White solid or viscous liquid | |
| ¹H NMR (CDCl₃) | δ ~3.3 (s, 3H), ~3.6 (m, 40H) | δ ~3.3 (s, 3H), ~3.6 (m, 36H), ~3.7 (t, 2H), ~4.1 (s, 2H) | [28][29] |
| Purity (Post-Purification) | >98% | >98% |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Purification Logic
Caption: Logic for selecting a suitable purification method.
Conclusion
The synthesis and purification of this compound require careful execution and a robust analytical strategy to ensure a high-quality product suitable for drug development applications. The choice between oxidation methods will depend on the scale of the synthesis and the presence of other functional groups in more complex starting materials. A well-designed chromatographic purification protocol is essential for achieving the high purity demanded by the pharmaceutical industry. The methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to successfully produce and characterize this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mPEG-COOH, mPEG-Acid - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. About Polymer PEG and Monodisperse PEG | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Jones Oxidation [organic-chemistry.org]
- 12. Jones oxidation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 18. TEMPO [organic-chemistry.org]
- 19. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 24. protocols.io [protocols.io]
- 25. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 26. creativepegworks.com [creativepegworks.com]
- 27. researchgate.net [researchgate.net]
- 28. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chemguide.co.uk [chemguide.co.uk]
- 32. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 33. benchchem.com [benchchem.com]
- 34. scienceready.com.au [scienceready.com.au]
- 35. researchgate.net [researchgate.net]
understanding the role of mPEG linkers in bioconjugation
An In-depth Technical Guide to the Role of mPEG Linkers in Bioconjugation
Authored by: Gemini, Senior Application Scientist
Abstract
The covalent attachment of methoxy polyethylene glycol (mPEG) chains to a biomolecule, a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology.[1][2] This modification leverages the unique physicochemical properties of PEG to significantly enhance the therapeutic profile of proteins, peptides, oligonucleotides, and small molecule drugs.[3][4] By acting as a flexible, hydrophilic spacer, the mPEG linker can improve a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and masks immunogenic epitopes.[5][6][7][8] This guide provides a comprehensive technical overview of mPEG linkers, detailing the underlying chemistry of common bioconjugation strategies, providing field-proven experimental protocols, and discussing the critical impact of linker characteristics on the final conjugate's performance.
The Strategic Imperative of PEGylation
The primary goal of PEGylation is to improve a therapeutic agent's in vivo performance.[6] Unmodified biologics often suffer from rapid clearance from the body, enzymatic degradation, and the potential to elicit an immune response.[9][10] Covalent attachment of mPEG chains addresses these limitations through several key mechanisms:
-
Increased Hydrodynamic Volume: In aqueous solution, each ethylene oxide unit of the PEG chain coordinates with 2-3 water molecules. This creates a large hydration shell, dramatically increasing the molecule's effective size.[11] This larger size prevents rapid filtration by the kidneys, a primary clearance mechanism for smaller molecules, thereby prolonging circulation half-life.[5][7][12]
-
Reduced Immunogenicity and Antigenicity: The flexible mPEG chain creates a "stealth" shield around the biomolecule, masking its surface epitopes from recognition by the immune system.[1][7] This steric hindrance reduces the likelihood of generating anti-drug antibodies, a significant concern for therapeutic proteins.[10][13]
-
Enhanced Stability: The PEG shield also protects the biomolecule from degradation by proteolytic enzymes, further contributing to its stability and longevity in circulation.[1][6]
-
Improved Solubility: The inherent hydrophilicity of the PEG polymer can significantly improve the solubility of hydrophobic drugs or proteins, which is often a major hurdle in formulation and delivery.[9][13][14]
The following diagram illustrates the general workflow of creating a PEGylated bioconjugate.
Caption: General workflow for mPEG bioconjugation.
Core Chemistries of mPEG Linkers
The choice of conjugation chemistry is dictated by the available functional groups on the target biomolecule.[3] mPEG linkers are synthesized with a variety of reactive terminal groups to target specific amino acid residues or other functionalities.[15][16]
Amine-Reactive PEGylation: The Workhorse Strategy
Targeting primary amines (–NH₂) on the N-terminus or the side chains of lysine residues is the most common PEGylation strategy due to the abundance of these sites on the surface of most proteins.[11]
-
N-Hydroxysuccinimidyl (NHS) Esters: mPEG-NHS esters are highly efficient reagents that react with primary amines at neutral to slightly alkaline pH (7.2-8.5) to form stable, covalent amide bonds.[17][18][19][20] The primary competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[18][19] Therefore, the reaction must be performed in amine-free buffers (e.g., PBS) to prevent the buffer itself from consuming the reagent.[3][18]
Caption: Reaction of mPEG-NHS ester with a primary amine.
Thiol-Reactive PEGylation: The Site-Specific Approach
For more controlled and site-specific conjugation, targeting the thiol (–SH) group of cysteine residues is the preferred method.[11] Cysteine is a less abundant amino acid, allowing for precise modification.
-
Maleimides: mPEG-Maleimide reagents react specifically with thiol groups at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[19][21][22] This reaction is highly efficient and specific, making it a gold standard for site-directed PEGylation, particularly in antibody-drug conjugates (ADCs).[23] If the target cysteines are involved in a disulfide bond, they must first be reduced using an agent like TCEP or DTT, which must then be removed before adding the maleimide reagent.[3][11]
Caption: Reaction of mPEG-Maleimide with a sulfhydryl group.
Other Chemistries
While less common, other strategies like "Click Chemistry" (alkyne-azide cycloaddition) and reactions targeting carboxyl or hydroxyl groups exist, offering a versatile toolkit for complex bioconjugation scenarios.[3][8]
| Linker Chemistry | Target Group | Optimal pH | Resulting Bond | Key Advantage |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[17] | Amide | High efficiency, targets abundant lysine residues |
| Maleimide | Thiol/Sulfhydryl (-SH) | 6.5 - 7.5[19][21] | Thioether | High specificity for site-directed conjugation |
| Aldehyde | N-terminal Amine | ~5.0-7.0 | Secondary Amine | N-terminal specific under controlled pH[24] |
| Hydrazide | Aldehyde/Ketone | 5.0 - 7.0 | Hydrazone | Targets oxidized glycans on antibodies[8] |
Table 1: Comparison of common mPEG linker conjugation chemistries.
The Impact of mPEG Linker Properties
The specific characteristics of the mPEG linker itself, namely its molecular weight (chain length) and structure, are critical parameters that must be optimized for each bioconjugate.
-
Chain Length (Molecular Weight): There is a direct correlation between the molecular weight of the attached PEG and the pharmacokinetic properties of the conjugate.[25] Longer PEG chains lead to a greater hydrodynamic radius, which further reduces renal clearance and prolongs circulation time.[12][26] However, excessively long PEG chains can sometimes interfere with the biological activity of the parent molecule by sterically hindering its interaction with its target receptor.[13][27] This creates a balancing act between pharmacokinetics and pharmacodynamics.[6]
-
Structure (Linear vs. Branched): mPEG linkers are available in linear and branched (multi-arm) configurations.[7][28] Branched PEGs can provide a more substantial "umbrella" of protection for the biomolecule compared to a linear PEG of the same total molecular weight.[25] This can result in enhanced shielding from proteases and the immune system.[24]
| Therapeutic Protein | PEG Size (kDa) | Change in Half-Life (t½) | Change in Clearance (CL) |
| Interferon-α | 12 | ~10-fold increase | ~35-fold decrease |
| G-CSF | 20 | ~10 to 15-fold increase | ~100-fold decrease |
| Erythropoietin | 30 | ~3-fold increase | ~8-fold decrease |
Table 2: Illustrative impact of PEGylation on the pharmacokinetic parameters of therapeutic proteins. (Note: Values are approximate and can vary based on the specific study and model).[5]
Field-Proven Experimental Protocols
The following protocols provide a self-validating framework for common PEGylation reactions. Successful conjugation is predicated on precise control of reaction parameters.
Protocol 1: Amine-Reactive PEGylation using mPEG-NHS Ester
This protocol describes the general procedure for conjugating an mPEG-NHS ester to a protein via primary amines.
A. Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
mPEG-NHS ester reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4. Causality: It is critical to use a buffer free of primary amines (like Tris or glycine) as they will compete with the protein for reaction with the NHS ester, reducing conjugation efficiency.[3][18]
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5. Causality: A high concentration of a primary amine is added to consume any unreacted mPEG-NHS ester, effectively stopping the reaction.[3][17]
-
Anhydrous DMSO or DMF for dissolving the mPEG-NHS ester.[3]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)).
B. Recommended Reaction Conditions:
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Higher pH increases reaction rate but also hydrolysis.[17] |
| Temperature | 4°C or Room Temp (20-25°C) | Room temperature reactions are faster (30-60 min); 4°C can proceed overnight for better control.[3][17][18] |
| Molar Excess | 5 to 20-fold (PEG:Protein) | Must be optimized empirically based on the number of available amines and desired degree of PEGylation.[3][17] |
Table 3: Recommended reaction conditions for mPEG-NHS Ester conjugation.
C. Step-by-Step Methodology:
-
Protein Preparation: Ensure the protein is fully dissolved in the Reaction Buffer at the desired concentration.
-
mPEG-NHS Ester Preparation: The NHS-ester moiety is moisture-sensitive and hydrolyzes readily in aqueous solution.[18] Therefore, immediately before initiating the reaction, weigh the required amount of mPEG-NHS ester and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution.[3][18]
-
Conjugation Reaction: Add the calculated volume of the mPEG-NHS ester stock solution to the protein solution while gently stirring. A typical starting point is a 20-fold molar excess of PEG to protein.[29]
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C overnight.[3][18]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.[3][17]
-
Purification: Remove unreacted PEG and the quenched byproducts from the PEGylated protein using SEC, which separates molecules based on size. The larger PEGylated conjugate will elute before the smaller, unmodified protein and free PEG.[18]
Protocol 2: Thiol-Reactive PEGylation using mPEG-Maleimide
This protocol details the site-specific conjugation of an mPEG-Maleimide to a protein's free cysteine residues.
A. Materials:
-
Protein solution with free sulfhydryl groups
-
mPEG-Maleimide reagent
-
Reaction Buffer: PBS, pH 6.5-7.5. Causality: This pH range is optimal for the specific reaction between maleimide and thiol groups while minimizing hydrolysis of the maleimide ring, which becomes more prevalent at pH > 7.5.[19][21] The buffer must be free of other thiol-containing compounds (e.g., DTT).[22]
-
(Optional) Reducing Agent: TCEP or DTT, if disulfide bonds need to be reduced.
-
Quenching Solution: Free cysteine or β-mercaptoethanol (BME). Causality: A free thiol is added to react with and cap any excess mPEG-Maleimide reagent.[3]
-
Purification system (e.g., SEC or dialysis).
B. Recommended Reaction Conditions:
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific maleimide-thiol reaction.[21] |
| Temperature | 4°C or Room Temp (20-25°C) | Room temperature reactions typically proceed for 2-4 hours; overnight at 4°C is also effective.[21][22] |
| Molar Excess | 10 to 20-fold (PEG:Thiol) | Ensures complete reaction with the limited number of available thiol sites.[22][30] |
Table 4: Recommended reaction conditions for mPEG-Maleimide conjugation.
C. Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If cysteines are in disulfide bonds, pre-treat with a reducing agent. Crucially, the reducing agent must be completely removed (e.g., via a desalting column) before adding the mPEG-Maleimide, as it would otherwise consume the reagent.[3][11]
-
mPEG-Maleimide Preparation: Dissolve the mPEG-Maleimide in the Reaction Buffer immediately before use.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.[22]
-
Incubation: Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[21][22]
-
Quenching: Add a free thiol (e.g., cysteine) to quench any unreacted mPEG-Maleimide.[3]
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents and the unmodified protein.[21][22]
Characterization of mPEG-Bioconjugates
After purification, it is essential to characterize the final product to confirm successful conjugation and determine the degree of PEGylation.
-
SDS-PAGE: A simple and effective method to visually confirm PEGylation. The attached PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel, appearing as a higher molecular weight band or smear compared to the unmodified protein.[5][25]
-
Size-Exclusion Chromatography (SEC): Can be used analytically to show a shift in retention time, with the larger PEGylated species eluting earlier than the unmodified protein.[25]
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for confirmation of the number of attached PEG chains.[31]
-
NMR Spectroscopy: Can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene protons to a known protein signal.[32][33][34]
Conclusion
mPEG linkers are indispensable tools in modern bioconjugation, offering a powerful and versatile method to fundamentally improve the therapeutic properties of a wide range of molecules.[7][14][28] A successful PEGylation strategy is not merely a matter of following a protocol but requires a deep understanding of the underlying chemistry, the causal relationships between reaction parameters, and the profound impact of the linker's own properties on the final conjugate's performance. By carefully selecting the appropriate linker chemistry, optimizing reaction conditions, and rigorously characterizing the final product, researchers can unlock the full potential of PEGylation to develop safer and more effective therapeutics.
References
- 1. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. betalifesci.com [betalifesci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. chempep.com [chempep.com]
- 8. precisepeg.com [precisepeg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. purepeg.com [purepeg.com]
- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. confluore.com [confluore.com]
- 21. Maleimide PEG, mPEG-MAL [nanocs.net]
- 22. broadpharm.com [broadpharm.com]
- 23. purepeg.com [purepeg.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 28. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 29. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 30. confluore.com [confluore.com]
- 31. enovatia.com [enovatia.com]
- 32. researchgate.net [researchgate.net]
- 33. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Beyond Miscibility – A Strategic Approach to Solubility
An In-depth Technical Guide to the Solubility of mPEG10-CH2COOH
In the realm of bioconjugation, drug delivery, and surface modification, methoxy-poly(ethylene glycol)-acetic acid (mPEG-CH2COOH) linkers are indispensable tools. Their utility, however, is fundamentally governed by their behavior in solution. This guide moves beyond simple solubility charts to provide a deeper understanding of the physicochemical forces that dictate the solubility of a specific, yet widely applicable, linker: This compound . For the researcher, scientist, or drug development professional, mastering the solubility of this reagent is not a preliminary step but a cornerstone of experimental success, influencing everything from reaction kinetics to the purity of the final product. We will explore the causality behind its behavior in various solvents, equip you with robust protocols for empirical determination, and provide the strategic insights needed to handle this versatile molecule with confidence and precision.
Physicochemical Profile of this compound
To understand solubility, we must first understand the molecule itself. This compound is a heterobifunctional linker characterized by three key domains, each contributing to its overall properties.
-
The Methoxy Cap (CH₃O-): This terminal methyl group renders the PEG chain monofunctional, preventing unwanted cross-linking reactions that can occur with traditional diol-terminated PEGs. It is relatively non-polar and chemically inert.
-
The PEG Spacer -(CH₂CH₂O)₁₀-: The core of the molecule consists of ten repeating ethylene glycol units. This oligoether chain is the primary determinant of the molecule's hydrophilicity. The ether oxygens can act as hydrogen bond acceptors, leading to high aqueous solubility.[1] The flexibility of this chain is also a key feature.[2][]
-
The Terminal Carboxylic Acid (-CH₂COOH): This functional group is the reactive handle for conjugation, typically with primary amines to form stable amide bonds.[4][5] Crucially, its protonation state is pH-dependent, a factor that profoundly impacts aqueous solubility.
The approximate molecular weight of this compound is 500.58 g/mol .[] This relatively low molecular weight generally favors solubility compared to high molecular weight PEG polymers, whose solubility in water and organic solvents tends to decrease with increasing chain length.[2][7]
The Molecular Dance: Interforces Governing Solubility
The principle of "like dissolves like" is an effective starting point, but a deeper look at the intermolecular forces at play provides a more predictive understanding. The dissolution of this compound is a thermodynamic process driven by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
References
A Senior Application Scientist's Guide to the Mechanism and Application of mPEG-CH2COOH in Bioconjugation
Executive Summary
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a cornerstone strategy in drug development for enhancing the therapeutic profile of proteins, peptides, and nanoparticles.[][2] This guide provides an in-depth examination of the mechanism of action for methoxy-terminated PEG carboxylic acid (mPEG-CH2COOH), a widely utilized monofunctional PEGylation reagent. We will dissect the underlying chemistry of its activation and conjugation, provide a field-proven experimental protocol grounded in causal logic, and detail the necessary analytical methods for characterization. This document is intended for researchers and drug development professionals seeking to leverage this powerful bioconjugation technique with a high degree of control and reproducibility.
Introduction to Carboxyl-Terminated PEGylation
2.1 The Strategic Advantage of PEGylation The conjugation of PEG chains to therapeutic molecules is a clinically validated method to improve pharmacokinetics and pharmacodynamics.[2][3] Key advantages include:
-
Extended Circulatory Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, allowing for less frequent dosing.[][3][4]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, diminishing recognition by the immune system.[5][6]
-
Enhanced Solubility and Stability: PEGylation improves the water solubility of hydrophobic molecules and can protect them from proteolytic degradation.[][3][5]
2.2 The Reagent of Choice: mPEG-CH2COOH mPEG-CH2COOH is a first-generation PEGylation reagent that offers precision and control. Its structure is key to its function:
-
Monofunctional Design: One terminus is capped with a chemically inert methoxy group (CH3O-), which prevents the possibility of cross-linking between target molecules—a common issue with bifunctional PEGs that can lead to aggregation and loss of activity.[][2][7]
-
Reactive Carboxylic Acid: The other terminus features a carboxylic acid (-COOH) group, which serves as the reactive handle for conjugation.[8][9][10] This group is not inherently reactive with biomolecules and requires chemical activation to proceed, providing a controllable initiation step for the conjugation reaction.
Core Mechanism of Action: Stable Amide Bond Formation
The covalent attachment of mPEG-CH2COOH to a biological molecule, typically at a primary amine (e.g., a lysine residue or the N-terminus), is a multi-step process. The most robust and widely used method involves carbodiimide chemistry, which transforms the stable carboxylic acid into an amine-reactive intermediate.[9][11][12]
3.1 Step 1: Activation with EDC The process begins with the activation of the terminal carboxyl group using a water-soluble carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[13] This intermediate is susceptible to rapid hydrolysis in an aqueous environment, which would reverse the activation and reduce conjugation efficiency.
3.2 Step 2: Stabilization with NHS To mitigate hydrolysis and improve reaction yield, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced.[12][13] NHS rapidly reacts with the O-acylisourea intermediate, displacing the EDC byproduct and forming a more stable, amine-reactive NHS-ester.[13] This semi-stable intermediate has a longer half-life in aqueous solution, allowing for a more controlled and efficient subsequent reaction with the target amine.
3.3 Step 3: Nucleophilic Attack and Conjugation The NHS-ester is highly susceptible to nucleophilic attack by primary amines present on the target biomolecule. The amine's lone pair of electrons attacks the carbonyl carbon of the NHS-ester, forming a stable, covalent amide bond and releasing the NHS leaving group.[5][8][13] This final step completes the PEGylation, permanently tethering the PEG chain to the target molecule.
Caption: Chemical mechanism of mPEG-COOH conjugation via EDC/NHS chemistry.
Field-Proven Experimental Protocol
A successful PEGylation reaction hinges on the careful control of reaction parameters. This protocol is designed as a self-validating system where each step is justified by its underlying chemical principles.
4.1 Critical Parameters and Causality
-
pH Control: The reaction is performed in two stages with distinct pH optima. The activation of the carboxyl group with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carboxyl group and minimizes hydrolysis of the NHS ester.[13][14][15] The subsequent coupling to the primary amine is most efficient at a neutral to slightly basic pH (7.0-8.5), where the target amine is deprotonated and thus more nucleophilic.[14][15]
-
Buffer Selection: It is critical to use buffers that do not contain competing functional groups.[14][15]
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer is ideal as it is a non-amine, non-carboxylate buffer effective in the acidic pH range.[12][14]
-
Coupling Buffer: Phosphate-buffered saline (PBS) or borate buffer (pH 7.2-8.0) is recommended for the second step. Buffers like Tris or glycine must be avoided as their primary amines will react with the NHS-ester, quenching the reaction.[15]
-
-
Molar Ratios: A molar excess of the PEG reagent and activation chemicals (EDC/NHS) relative to the protein is typically used to drive the reaction to completion. The optimal ratio must be determined empirically to achieve the desired degree of PEGylation without causing excessive modification that could lead to loss of biological activity.
4.2 Materials and Reagents
-
mPEG10-CH2COOH
-
Target protein containing primary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 20 mM PBS, 150 mM NaCl, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System (e.g., Size Exclusion Chromatography column)
4.3 Step-by-Step Two-Stage PEGylation Protocol
-
Reagent Preparation: Dissolve the protein in ice-cold Coupling Buffer to the desired concentration. Dissolve this compound, EDC, and NHS in ice-cold Activation Buffer immediately before use. EDC and NHS solutions are susceptible to hydrolysis and should be prepared fresh.
-
Activation of mPEG-COOH: In a separate reaction vessel, mix the mPEG-COOH solution with a 2- to 10-fold molar excess of EDC and NHS.[14] Incubate for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive mPEG-NHS ester.
-
Conjugation Reaction: Add the activated mPEG-NHS ester solution from Step 2 to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5. If necessary, adjust the pH by adding a small amount of concentrated, non-amine buffer. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[14] Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with and deactivate any remaining mPEG-NHS ester.
-
Purification: Remove unreacted PEG, byproducts, and quenching reagents from the PEGylated protein conjugate using size exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.
Caption: Standard experimental workflow for protein PEGylation with mPEG-COOH.
Characterization and Quality Control
Post-purification, it is imperative to characterize the PEGylated conjugate to confirm the reaction's success and assess the product's quality.[5][16] Heterogeneity in the degree of PEGylation and the site of attachment can significantly impact the therapeutic efficacy and must be carefully analyzed.[3]
| Analytical Technique | Parameter Measured | Expected Outcome for Successful PEGylation |
| SDS-PAGE | Apparent Molecular Weight | A distinct band shift to a higher molecular weight compared to the unmodified protein. The broadness of the band can indicate the degree of heterogeneity. |
| Mass Spectrometry (MS) | Exact Mass & Degree of PEGylation | ESI-MS or MALDI-MS can confirm the covalent addition of PEG chains and resolve species with different numbers of attached PEGs (e.g., mono-, di-, tri-PEGylated).[3][16] |
| Peptide Mapping | Site of PEGylation | The protein is digested, and the resulting peptides are analyzed by LC-MS/MS to identify the specific lysine residues or N-terminus where PEG has been attached.[5] |
| Size Exclusion Chromatography (SEC) | Purity & Aggregation State | Confirms the removal of unreacted PEG and byproducts. Can also detect the presence of high molecular weight aggregates. |
| Biological Activity Assay | Functional Integrity | A relevant in vitro assay to confirm that the PEGylated protein retains its desired biological function, as steric hindrance from the PEG chain can sometimes impact activity. |
Conclusion
The use of mPEG-CH2COOH for PEGylation is a powerful and controllable method for enhancing the properties of therapeutic biomolecules. Its mechanism, centered on the robust and well-understood EDC/NHS activation chemistry, allows for the formation of stable amide bonds with primary amines on a target molecule. Success in the laboratory and in manufacturing relies on a scientist's understanding of the causality behind the protocol—specifically, the critical roles of pH, buffer composition, and reagent stoichiometry. By following a logically structured protocol and employing rigorous analytical characterization, researchers can produce well-defined, effective PEGylated conjugates for the next generation of therapeutics.
References
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. abpbio.com [abpbio.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. nanocs.net [nanocs.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. nanocs.net [nanocs.net]
- 9. polysciences.com [polysciences.com]
- 10. mPEG-COOH, mPEG-Acid - Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. encapsula.com [encapsula.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity mPEG10-CH2COOH for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the integrity of each component in a therapeutic formulation is paramount. This guide provides an in-depth technical overview of sourcing and qualifying high-purity methoxy(polyethylene glycol) with a terminal carboxylic acid group (mPEG10-CH2COOH), a critical linker in bioconjugation and drug delivery systems. We will delve into the essential criteria for supplier selection, robust analytical methods for quality control, and the overarching principles of ensuring batch-to-batch consistency for this vital raw material.
The Critical Role of this compound in Advanced Therapeutics
Methoxy(polyethylene glycol) linkers are indispensable tools in modern drug development. The this compound variant, with its defined chain length of ten ethylene glycol units, offers a balance of hydrophilicity and a reactive carboxylic acid terminus for conjugation to amine-containing molecules such as proteins, peptides, and small-molecule drugs. This process, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a therapeutic agent by:
-
Increasing Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic drugs in aqueous environments.
-
Prolonging Circulation Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, extending its time in circulation.
-
Reducing Immunogenicity: The PEG chain can shield the therapeutic molecule from the host's immune system, decreasing the likelihood of an immune response.
Given these critical functions, the purity and quality of the this compound raw material are non-negotiable. Impurities can lead to a cascade of downstream issues, including inconsistent drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs), altered biological activity, and potential immunogenic reactions.
Selecting a High-Purity this compound Supplier: A Multifaceted Approach
Choosing a reliable supplier for this compound extends beyond simply comparing prices. For pharmaceutical applications, a rigorous supplier qualification process is essential to ensure a consistent and high-quality supply chain. This process should be guided by Good Manufacturing Practice (GMP) principles for raw materials.[1][2]
A comprehensive supplier audit checklist should be employed, covering aspects such as facility and grounds, quality management systems, and regulatory compliance.[2][3][4][5][6] Key considerations include:
-
Quality Management System (QMS): A robust QMS is a strong indicator of a supplier's commitment to quality. Look for certifications such as ISO 9001 and ISO 13485, which demonstrate adherence to internationally recognized quality standards.[7][8][9][10][11] Furthermore, compliance with ICH Q7 guidelines for Good Manufacturing Practice for Active Pharmaceutical Ingredients provides a high level of assurance for materials intended for pharmaceutical use.[1][12][13][14][15]
-
Manufacturing Capabilities: Inquire about the supplier's synthesis and purification processes. For PEG derivatives, the ability to control polymerization and minimize polydispersity is crucial. A supplier with in-house polymerization capabilities can often offer better batch-to-batch consistency.[8]
-
Analytical Capabilities: The supplier should have a comprehensive suite of analytical techniques to characterize their products thoroughly. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
-
Documentation and Transparency: Reputable suppliers will readily provide detailed Certificates of Analysis (CoA) for each batch. A comprehensive CoA is a legal document that certifies the quality of the material and confirms it meets the defined specifications.[16] They should also be transparent about their manufacturing processes and any changes to them.
Below is a comparative overview of prominent commercial suppliers of high-purity this compound:
| Supplier | Reported Purity | Quality System/Manufacturing Standards | Available Analytical Data |
| Biopharma PEG Scientific Inc. | ≥98%[17][18] | Offers a wide range of PEG products from lab to commercial scale.[17][19] | Product specifications including MW and purity are available on their website.[17] |
| BroadPharm | 98%[20] | States adherence to a Quality Management system with certified ISO:9001 standard. Employs NMR and HPLC as primary QC methods.[21] | Provides the option to view NMR and SDS data on their product pages.[20] |
| JenKem Technology USA | High purity (>99%) for some PEG raw materials.[8] | ISO 9001 and ISO 13485 certified; adheres to ICH Q7 guidelines for GMP manufacture.[7][8][9][10][11] Offers large-scale GMP manufacturing.[8][9][11] | Emphasizes in-house polymerization for batch-to-batch consistency.[7] |
| PurePEG | >97%[18] | Provides high-purity PEG reagents.[18] | Product specifications are listed on their website. |
This table is based on publicly available information and is not exhaustive. Direct inquiry with suppliers is recommended for the most current and detailed information.
Supplier Selection Workflow
The process of selecting a qualified supplier can be visualized as a structured workflow to ensure all critical aspects are considered.
Caption: A workflow diagram illustrating the key stages in selecting and qualifying a raw material supplier.
Incoming Quality Control: A Self-Validating System for this compound
Upon receiving a shipment of this compound, it is crucial to have a robust in-house quality control (QC) protocol to verify the supplier's Certificate of Analysis and ensure the material meets the required specifications. This process is a cornerstone of GMP for raw materials.[22]
Workflow for Incoming Raw Material QC
Caption: A workflow for the quality control testing of incoming raw materials.
Experimental Protocol: ¹H NMR Spectroscopy for Structural Verification and Purity Assessment
¹H NMR is a powerful technique for confirming the chemical structure of this compound and assessing its purity.[23][24][25][26][27]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[23]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to set include an adequate number of scans for a good signal-to-noise ratio and a sufficient relaxation delay (D1) to ensure accurate integration.
-
Data Processing and Analysis: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation:
-
Methoxy Group: A singlet peak around 3.38 ppm corresponding to the three protons of the terminal methoxy group (-OCH₃).
-
PEG Backbone: A large, broad multiplet centered around 3.64 ppm, representing the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
Methylene Adjacent to Carboxylic Acid: A triplet around 4.1-4.2 ppm corresponding to the two protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).
-
Carboxylic Acid Proton: A broad singlet at a higher chemical shift (typically >10 ppm), which may or may not be clearly visible depending on the solvent and concentration.
-
-
Purity Assessment: The purity can be estimated by comparing the integration of the characteristic end-group signals (methoxy and methylene adjacent to the acid) to the integration of the PEG backbone. The presence of unexpected signals may indicate impurities.
Experimental Protocol: HPLC for Purity Determination
HPLC is the workhorse for determining the purity of PEG derivatives. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are often employed.[28][29]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[30]
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.
-
Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: CAD, ELSD, or MS.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the this compound. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.[22][31][32]
Expected Results:
The mass spectrum will show a distribution of peaks corresponding to the PEG oligomers with different numbers of ethylene glycol units. The most abundant peak should correspond to the expected molecular weight of this compound (approximately 530.6 g/mol ). The presence of a charge stripping agent like triethylamine can simplify the mass spectrum by reducing the charge states of the PEG molecules.[31]
Conclusion: A Commitment to Quality
The successful development and commercialization of PEGylated therapeutics hinge on the quality of the raw materials. For a critical linker like this compound, a comprehensive approach to supplier qualification and in-house quality control is not just a regulatory requirement but a scientific necessity. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their supply chain, the consistency of their manufacturing processes, and ultimately, the safety and efficacy of their therapeutic products.
References
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. safetyculture.com [safetyculture.com]
- 3. Free Pharmaceutical Raw Material Inspection and Testing Audit Checklist | PDF [audit-now.com]
- 4. chemtech-us.com [chemtech-us.com]
- 5. Raw Material Supplier Audit Checklist - Download & Edit Free PDF [lumiformapp.com]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. High Purity Discrete PEG Products - JenKem Technology USA [jenkemusa.com]
- 8. GMP Manufacture with High Purity Methoxy PEGs - JenKem Technology USA [jenkemusa.com]
- 9. Activated PEG Products and PEG Co-Polymers [jenkemusa.com]
- 10. product_bk - JenKem Technology USA [jenkemusa.com]
- 11. About JenKem Technology - PEGs, Custom PEG synthesis, PEGylation [jenkemusa.com]
- 12. qualio.com [qualio.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Auditing Starting Materials - new APIC Guideline defines Standards - ECA Academy [gmp-compliance.org]
- 15. compliancequest.com [compliancequest.com]
- 16. gmp-compliance.org [gmp-compliance.org]
- 17. This compound | CAS:908258-58-2 | Biopharma PEG [biochempeg.com]
- 18. calpaclab.com [calpaclab.com]
- 19. mPEG10-OH, Decaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]
- 20. m-PEG10-acid, 2409969-94-2 | BroadPharm [broadpharm.com]
- 21. Qa Qc | BroadPharm [broadpharm.com]
- 22. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. lcms.cz [lcms.cz]
- 29. researchgate.net [researchgate.net]
- 30. Supplier Selection Process: Key Steps & How To Improve It [highradius.com]
- 31. ingenieria-analitica.com [ingenieria-analitica.com]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with mPEG10-CH2COOH
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a cornerstone of modern drug development. This bioconjugation strategy offers a multitude of benefits, including enhanced serum half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2] The mPEG10-CH2COOH reagent is a monodisperse PEG linker featuring ten ethylene glycol units, terminating in a methoxy group at one end and a carboxylic acid at the other. This structure allows for the controlled, covalent attachment to proteins, typically through the primary amines of lysine residues or the N-terminus, via amide bond formation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective conjugation of proteins with this compound. We will delve into the underlying chemistry, provide detailed, step-by-step protocols for conjugation and purification, and outline robust methods for the characterization of the final PEGylated protein conjugate. The causality behind each experimental choice is explained to ensure scientific integrity and successful outcomes.
Principle of the Method: Two-Step Carbodiimide Chemistry
The conjugation of this compound to a protein is most commonly achieved using a two-step carbodiimide crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This method offers a balance of efficiency and control.
The process unfolds in two distinct stages, each with its own optimal pH range:
-
Activation of this compound: In the first step, the carboxyl group of the PEG linker is activated by EDC in a slightly acidic environment (pH 4.5-6.0).[5][6] This reaction forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis.[4][5] To enhance stability and efficiency, NHS is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4]
-
Conjugation to the Protein: In the second step, the pH of the reaction is raised to a neutral or slightly basic range (pH 7.0-8.5).[5] At this pH, the primary amine groups on the protein (the ε-amino group of lysine residues and the α-amino group of the N-terminus) are deprotonated and act as effective nucleophiles. These amines attack the NHS ester, displacing the NHS leaving group and forming a stable amide bond, thus covalently linking the PEG chain to the protein.[7]
This two-step approach is advantageous as it allows for the activation of the PEG linker separately before introducing the protein. This minimizes the risk of protein-protein crosslinking, which can be a concern with one-pot EDC reactions.[4][6]
Materials and Equipment
Reagents
-
Target protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Dialysis or Desalting Buffer: e.g., PBS, pH 7.4
-
High-purity water
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Equipment
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Spectrophotometer (for protein concentration determination)
-
Dialysis tubing or cassettes (with appropriate molecular weight cut-off)
-
Centrifugal desalting columns
-
Chromatography system (e.g., FPLC, HPLC)
-
Size Exclusion Chromatography (SEC) column
-
Ion-Exchange Chromatography (IEX) column
-
SDS-PAGE equipment
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF)
Experimental Workflow Overview
The overall process for protein PEGylation with this compound is a multi-stage procedure that requires careful execution and validation at each step.
Caption: A high-level overview of the protein PEGylation workflow.
Detailed Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxyl group on the PEG linker using EDC and NHS.
-
Reagent Preparation:
-
Prepare fresh Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Allow EDC and NHS to equilibrate to room temperature before opening.
-
Prepare stock solutions of EDC and NHS immediately before use in high-purity water or Activation Buffer.
-
Dissolve this compound in the Activation Buffer.
-
-
Activation Reaction:
-
In a reaction vial, combine the this compound solution with freshly prepared EDC and NHS solutions.
-
A typical molar excess is 2-10 fold of EDC and NHS over the amount of this compound.[5]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Protocol 2: Protein Conjugation
This protocol details the coupling of the activated PEG linker to the target protein.
-
Protein Preparation:
-
Ensure the target protein is in an amine-free buffer, such as the Coupling Buffer (PBS, pH 7.2-7.5). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
The presence of primary amines (e.g., Tris or glycine) in the protein buffer will compete with the protein for the activated PEG, reducing conjugation efficiency.[9]
-
Determine the protein concentration accurately using a suitable method (e.g., A280, BCA assay).
-
-
Coupling Reaction:
-
Immediately after the activation step, add the activated this compound solution to the protein solution.
-
The molar ratio of activated PEG to protein will need to be optimized to achieve the desired degree of PEGylation. A starting point is often a 5 to 20-fold molar excess of PEG.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5] The lower temperature may be preferable for sensitive proteins.
-
-
Reaction Quenching:
-
To stop the reaction, add a quenching reagent such as Tris or hydroxylamine to a final concentration of 10-50 mM.[8] This will hydrolyze any unreacted NHS-activated PEG.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the PEGylated Protein
Purification is a critical step to remove unreacted PEG, excess reagents, and to separate the PEGylated protein from the unmodified protein.[1] The choice of method depends on the properties of the protein and the degree of PEGylation.
| Purification Method | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. PEGylation increases the size of the protein. | Efficiently removes unreacted, low molecular weight PEG and other small molecules. Can separate native protein from PEGylated forms.[][11] |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. PEGylation can shield charged residues, altering the protein's isoelectric point. | Can separate proteins with different degrees of PEGylation (e.g., mono-, di-PEGylated) and positional isomers.[][12] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. PEG is hydrophilic and can alter the surface hydrophobicity of the protein. | An alternative or complementary method to IEX, particularly for polishing steps.[12][13] |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase. | Often used for analytical characterization and can separate positional isomers.[] |
Protocol 3: Purification using Size Exclusion Chromatography (SEC)
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Concentrate the quenched reaction mixture if necessary.
-
Load the sample onto the SEC column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
Characterization of the PEG-Protein Conjugate
Thorough characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and identify the sites of attachment.[14][15]
Caption: The two-step reaction scheme for EDC/NHS mediated PEGylation.
| Characterization Technique | Information Obtained |
| SDS-PAGE | Provides a qualitative assessment of PEGylation. PEGylated proteins will exhibit a higher apparent molecular weight and may run as a broader band compared to the unmodified protein. |
| Mass Spectrometry (MS) | Determines the precise molecular weight of the conjugate, allowing for the confirmation of the number of PEG chains attached (degree of PEGylation).[14] Peptide mapping via LC-MS/MS can be used to identify the specific lysine residues that have been modified.[15] |
| HPLC (SEC, IEX, RP-HPLC) | Assesses the purity and homogeneity of the conjugate. Can be used to quantify the different PEGylated species present in the sample.[14] |
| UV-Vis Spectrophotometry | Used for protein concentration determination and to assess any changes in the protein's tertiary structure upon PEGylation. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed).- Presence of amine-containing buffers.- Incorrect reaction pH.- Insufficient molar excess of PEG reagent. | - Use fresh EDC/NHS solutions.- Perform buffer exchange into an amine-free buffer.- Verify the pH of activation and coupling buffers.- Optimize the molar ratio of PEG to protein. |
| Protein Precipitation | - High protein concentration.- Change in protein solubility upon PEGylation. | - Reduce protein concentration.- Add solubilizing agents (use with caution).- Optimize buffer conditions (pH, ionic strength). |
| High Polydispersity (multiple PEGylated species) | - High molar excess of PEG.- Long reaction time. | - Reduce the molar ratio of PEG to protein.- Shorten the reaction time.- Optimize purification to isolate the desired species. |
Conclusion
The conjugation of proteins with this compound using EDC/NHS chemistry is a robust and widely applicable method for enhancing the therapeutic properties of biopharmaceuticals. Success hinges on a thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and rigorous purification and characterization of the final product. By following the detailed protocols and guidelines presented in this document, researchers can confidently and reproducibly generate high-quality PEG-protein conjugates, paving the way for further downstream applications and preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. manuals.plus [manuals.plus]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Surface Modification Using mPEG10-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The surface functionalization of nanoparticles is a critical determinant of their in vivo fate and therapeutic efficacy. This guide provides a comprehensive overview and detailed protocols for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-acetic acid with 10 PEG units (mPEG10-CH2COOH). This heterobifunctional linker is instrumental in developing advanced nanomedicines by imparting "stealth" characteristics that enhance systemic circulation time and improve biocompatibility. We will delve into the underlying principles of PEGylation, the robust carbodiimide crosslinking chemistry for covalent attachment, and the essential characterization techniques to validate successful surface modification. The protocols provided herein are designed to be a self-validating system, ensuring reproducible and effective nanoparticle functionalization for applications in drug delivery, diagnostics, and bioimaging.
Introduction: The Imperative of Surface Modification in Nanomedicine
The interface between a nanoparticle and its biological environment dictates its journey through the body. Unmodified nanoparticles are often rapidly recognized by the mononuclear phagocyte system (MPS), leading to their premature clearance from circulation and limiting their accumulation at the target site.[1][2] Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a gold-standard strategy to overcome this biological barrier.[1][3]
The this compound linker is a discrete PEG derivative that offers precise control over the PEG layer thickness.[4][5] It features a methoxy group at one terminus, which prevents unwanted cross-linking, and a carboxylic acid group at the other, providing a reactive handle for covalent conjugation.[4][6] This guide focuses on leveraging this compound to create sterically stabilized nanoparticles with enhanced therapeutic potential.
Key Advantages of this compound Modification:
-
Enhanced Biocompatibility: The hydrophilic PEG chains form a protective hydration layer, minimizing non-specific protein adsorption (opsonization) and reducing immunogenicity.[7][8]
-
Prolonged Systemic Circulation: By evading the MPS, PEGylated nanoparticles exhibit significantly longer circulation half-lives, increasing the likelihood of reaching their intended target.[1][2][9]
-
Improved Colloidal Stability: The steric hindrance provided by the PEG chains prevents nanoparticle aggregation in biological media.[10]
-
Versatile Conjugation Chemistry: The terminal carboxylic acid allows for robust covalent attachment to nanoparticles possessing primary amine groups via well-established carbodiimide chemistry.[6]
Core Principle: Carbodiimide Crosslinking Chemistry
The covalent attachment of this compound to amine-functionalized nanoparticles is most commonly and efficiently achieved through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[8][11][12] This reaction forms a stable amide bond and proceeds in two principal steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[8][13]
-
Formation of a Stable NHS Ester and Amide Bond Formation: To improve the efficiency of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the nanoparticle surface to form a stable amide bond, releasing NHS.[13][14]
The following diagram illustrates the chemical reaction pathway for the EDC/NHS-mediated coupling of this compound to an amine-functionalized nanoparticle surface.
Diagram 1: EDC/NHS Coupling Mechanism. This diagram illustrates the two-step reaction for conjugating this compound to an amine-functionalized nanoparticle.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the surface modification of amine-functionalized nanoparticles with this compound. The following protocol is a general guideline and may require optimization based on the specific characteristics of the nanoparticles being used.
Materials and Reagents
-
Amine-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.2-7.4)
-
Quenching Buffer: Tris-HCl (1 M, pH 8.0) or hydroxylamine (1 M, pH 8.5)
-
Washing Buffer: PBS or deionized water
-
Dry, water-miscible solvent (e.g., DMSO or DMF)
-
Centrifugal filter units or magnetic separator (for magnetic nanoparticles)
Step-by-Step Conjugation Protocol
The following diagram provides a high-level overview of the experimental workflow.
Diagram 2: Experimental Workflow. A step-by-step overview of the nanoparticle PEGylation process.
Detailed Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of EDC and NHS in Activation Buffer immediately before use. A typical concentration is 10-50 mg/mL.
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
In a clean reaction tube, add the this compound solution.
-
To this solution, add EDC and NHS. A molar ratio of EDC:NHS:COOH of 2:1:1 to 5:2:1 is a good starting point for optimization.
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer to a final concentration of 1-5 mg/mL. Ensure a homogenous suspension, using sonication if necessary.
-
Add the activated this compound solution to the nanoparticle suspension. The molar excess of PEG to the estimated surface amine groups should be optimized, with a 10 to 50-fold molar excess being a common starting range.[10]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary, as the reaction of the NHS-ester with amines is most efficient at this pH range.[12]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of PEGylated Nanoparticles:
-
Pellet the nanoparticles by centrifugation. The required speed and duration will depend on the size and density of the nanoparticles. For magnetic nanoparticles, a magnetic separator can be used.
-
Carefully remove and discard the supernatant containing excess reagents and by-products.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the washing steps (centrifugation and resuspension) at least three times to ensure the complete removal of unreacted materials.
-
-
Storage:
-
Resuspend the final PEGylated nanoparticles in a suitable buffer (e.g., PBS) for storage. For long-term storage, -20°C is recommended.[]
-
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm the successful surface modification of nanoparticles with this compound. The following table summarizes key analytical techniques and the expected outcomes for PEGylated nanoparticles.[9]
| Analytical Technique | Parameter Measured | Expected Outcome for Successful PEGylation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | An increase in the hydrodynamic diameter due to the attached PEG chains. A low PDI (<0.2) indicates a monodisperse and stable nanoparticle suspension.[16] |
| Zeta Potential Analysis | Surface Charge | A shift in the zeta potential towards a more neutral value. The magnitude of the change will depend on the initial surface charge of the nanoparticles.[16][17] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amide bond peaks (e.g., C=O stretching around 1650 cm⁻¹).[18] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition of the Surface | An increase in the carbon and oxygen signals and a decrease in the signals from the core nanoparticle material, confirming the presence of a PEG layer.[9] |
| Thermogravimetric Analysis (TGA) | Weight Loss as a Function of Temperature | A distinct weight loss step corresponding to the thermal decomposition of the grafted PEG chains, which can be used to quantify the amount of PEG on the surface.[16][17] |
| ¹H NMR Spectroscopy | Chemical Structure | For some nanoparticle systems, NMR can be used to identify the characteristic peaks of the PEG chains and confirm their covalent attachment.[19] |
Conclusion
The surface modification of nanoparticles with this compound is a robust and effective strategy to enhance their therapeutic potential. The protocols and characterization methods detailed in this guide provide a comprehensive framework for researchers to successfully PEGylate their nanoparticles, leading to improved biocompatibility, prolonged circulation, and enhanced drug delivery. By understanding the underlying chemistry and diligently validating the surface modification, scientists can develop next-generation nanomedicines with improved clinical outcomes.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS:908258-58-2 | Biopharma PEG [biochempeg.com]
- 5. Monodispersed Methoxy PEG (mPEG) - Biopharma PEG [biochempeg.com]
- 6. mPEG-COOH, mPEG-Acid - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. krishisanskriti.org [krishisanskriti.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for mPEG10-CH2COOH Conjugation via EDC/NHS Chemistry
Introduction: The Strategic Advantage of mPEG10-CH2COOH in Bioconjugation
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of biomolecules. It can improve solubility, extend circulating half-life, and reduce immunogenicity.[1] The choice of the PEG reagent is critical and dictates the ultimate characteristics of the conjugate. This compound is a discrete (monodisperse) PEG linker featuring a methoxy-terminated chain of ten ethylene glycol units and a terminal carboxylic acid. Its defined, short-chain structure offers precise control over the linker length, avoiding the polydispersity inherent in traditional PEG polymers. This precision is invaluable in applications where stoichiometry and conjugate homogeneity are paramount.
This application note provides a comprehensive guide to the conjugation of this compound to primary amine-containing molecules (e.g., proteins, peptides, small molecule drugs) using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. We will delve into the mechanistic underpinnings of this "zero-length" crosslinking reaction, provide a detailed, field-proven protocol, and offer extensive troubleshooting guidance to empower researchers in achieving successful and reproducible conjugations.
The Chemistry of Control: Understanding the EDC/NHS Reaction
The EDC/NHS coupling reaction is a two-step process designed to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The brilliance of this method lies in its ability to convert a weakly reactive carboxylic acid into a highly reactive, yet manageable, intermediate.
Step 1: Carboxyl Activation with EDC. The reaction is initiated by the addition of EDC, a water-soluble carbodiimide. EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[3]
Step 2: Stabilization with NHS and Amine Coupling. The O-acylisourea intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid and reduce conjugation efficiency. To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2] This semi-stable ester has a half-life of minutes to hours, providing a wider window for the desired reaction with a primary amine.[2] The final step is the nucleophilic attack by a primary amine on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[3] This coupling step is most efficient at a physiological to slightly basic pH (7.0-8.5), where the primary amines are deprotonated and thus more nucleophilic.[4]
dot graph "EDC_NHS_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
} Caption: Two-step EDC/NHS reaction mechanism for amide bond formation.
Quantitative Parameters for a Robust Protocol
The success of EDC/NHS conjugation is contingent upon careful control of key reaction parameters. The following tables provide empirically derived starting points for your experiments. Optimization for each specific application is highly recommended.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to this compound) | Causality and Rationale |
|---|---|---|
| EDC | 2 - 10 fold molar excess | Ensures efficient activation of the carboxyl group. A higher excess may be needed to compensate for hydrolysis in aqueous buffer.[1][3] |
| NHS/Sulfo-NHS | 2 - 5 fold molar excess | Stabilizes the activated carboxyl group by converting the O-acylisourea intermediate to a more stable NHS ester, increasing the overall yield.[1] |
| Amine-Molecule | 1 - 1.5 fold molar excess | A slight excess of the amine-containing molecule can help drive the reaction to completion. However, this should be optimized to avoid difficulties in downstream purification. |
Table 2: Critical pH and Incubation Parameters
| Step | Parameter | Recommended Range | Causality and Rationale |
|---|---|---|---|
| Activation | pH | 4.5 - 6.0 | Maximizes the efficiency of EDC-mediated carboxyl activation while minimizing hydrolysis of EDC itself.[4] |
| Buffer | MES | A non-amine, non-carboxylate buffer is critical to prevent side reactions. MES is an excellent choice for this pH range.[3] | |
| Time/Temp | 15 - 30 minutes at Room Temp | Sufficient time for NHS-ester formation. Longer times can lead to hydrolysis of the intermediate.[2] | |
| Coupling | pH | 7.0 - 8.5 | Favors the deprotonated, nucleophilic state of primary amines for efficient reaction with the NHS ester.[4] |
| Buffer | PBS, Borate, Bicarbonate | Amine-free buffers are essential. PBS is a common and effective choice.[4] |
| | Time/Temp | 2 - 4 hours at Room Temp or Overnight at 4°C | Reaction time can be adjusted to optimize yield. Lower temperatures for longer durations can be beneficial for sensitive molecules.[2] |
Experimental Protocol: Conjugation of this compound
This protocol outlines a two-step method, which is generally preferred as it minimizes the exposure of the amine-containing molecule to EDC, preventing potential side reactions or polymerization if the target molecule also contains carboxyl groups.
dot digraph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [penwidth=1.5];
} Caption: Workflow for the two-step EDC/NHS coupling reaction.
Materials and Reagents
-
This compound
-
Amine-containing molecule (protein, peptide, etc.)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving reagents)
-
Purification system (e.g., HPLC, FPLC) and appropriate columns (SEC, RP-HPLC) or dialysis cassettes.
Step-by-Step Methodology
1. Reagent Preparation (Critical First Step)
-
Equilibrate this compound, EDC, and NHS vials to room temperature before opening to prevent moisture condensation, as these reagents are moisture-sensitive.[6]
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF immediately before use. EDC is prone to hydrolysis and loses activity over time.[7]
-
Dissolve the amine-containing molecule in the Coupling Buffer. If the buffer contains primary amines (e.g., from a previous purification step), perform a buffer exchange into the Coupling Buffer.
2. Activation of this compound (Time-Sensitive)
-
Dissolve this compound in Activation Buffer. If solubility is limited, a minimal amount of DMF or DMSO can be used to create a concentrated stock, which is then added to the buffer.
-
Add the EDC stock solution to the this compound solution to achieve the desired molar excess (e.g., a 5-fold molar excess over the PEG linker). Mix gently by pipetting.
-
Immediately add the NHS stock solution to the reaction mixture to achieve the desired molar excess (e.g., a 2.5-fold molar excess over the PEG linker).
-
Incubate the activation reaction for 15-30 minutes at room temperature. Do not delay proceeding to the next step, as the NHS ester is susceptible to hydrolysis.[2]
3. Conjugation to the Amine-Containing Molecule
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with a small amount of a suitable base.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]
4. Quenching the Reaction
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[4] This will react with and hydrolyze any remaining active NHS esters, preventing further modification.
-
Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the Conjugate
-
The purification strategy is critical and depends on the properties of the final conjugate and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): This is a very effective method for removing unreacted, low molecular weight reagents like EDC, NHS, and their byproducts. It can also separate the unreacted amine-molecule from the slightly larger PEGylated conjugate, although resolution may be challenging if the mass difference is small.[][9]
-
Reverse-Phase HPLC (RP-HPLC): Highly effective for purifying peptides and small molecule conjugates. The addition of the hydrophilic mPEG10 chain will alter the retention time, allowing for separation from the unreacted, typically more hydrophobic, starting material.[]
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities from a much larger protein conjugate. A dialysis membrane with a low molecular weight cutoff (e.g., 1-3 kDa) would be required to retain the mPEG10-conjugate while removing smaller reactants.[10]
-
Ion Exchange Chromatography (IEX): Can be used if the PEGylation alters the net charge of the target molecule (e.g., by conjugating to a lysine residue). This method is powerful for separating species with different degrees of PEGylation.[]
6. Characterization and Analysis
-
Confirm successful conjugation and assess purity using appropriate analytical techniques such as HPLC, Mass Spectrometry (MS), and for some molecules, NMR.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Reagents: EDC and/or NHS have hydrolyzed due to improper storage or handling.[6] 2. Suboptimal pH: Incorrect pH for either the activation or coupling step.[3] 3. Competing Nucleophiles: Presence of primary amines (e.g., Tris, glycine) in buffers.[4] 4. NHS-Ester Hydrolysis: Significant delay between the activation and coupling steps.[2] | 1. Use fresh, high-quality reagents. Always equilibrate to room temperature before opening. Prepare solutions immediately before use. 2. Verify the pH of your Activation (4.5-6.0) and Coupling (7.0-8.5) buffers. 3. Use amine-free buffers (MES, PBS, Borate). Perform buffer exchange if necessary. 4. Proceed to the coupling step immediately after the 15-30 minute activation period. |
| Precipitation of Protein/Molecule | 1. High Organic Solvent Conc.: Too much DMF/DMSO was used to dissolve the PEG linker. 2. pH Change: The pH of the solution shifted to the isoelectric point (pI) of the protein, causing it to precipitate. | 1. Minimize the volume of organic solvent used. Add the stock solution slowly to the aqueous buffer while mixing. 2. Ensure adequate buffering capacity. Perform the reaction at a pH away from the pI of your protein. |
| Difficulty in Purifying Conjugate | 1. Small Mass Difference: The mass of mPEG10 is small (~500 Da), making SEC separation from the unreacted molecule challenging.[9] 2. Multiple PEGylation Sites: The target molecule has multiple primary amines, leading to a heterogeneous mixture of products. | 1. Utilize a high-resolution SEC column. Alternatively, RP-HPLC or IEX, which separate based on hydrophobicity or charge, are often more effective.[] 2. Reduce the molar excess of the activated PEG linker to favor mono-PEGylation. Consider site-specific conjugation strategies if homogeneity is critical. |
Conclusion
The conjugation of this compound via EDC/NHS chemistry is a powerful and versatile method for the precise modification of biomolecules. By understanding the underlying chemical principles and carefully controlling key reaction parameters such as pH, stoichiometry, and timing, researchers can achieve high-yield, reproducible results. This application note provides a robust framework for developing a successful conjugation strategy, from initial experimental design through to final product purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
Application Note & Protocol: Covalent Conjugation of mPEG10-CH2COOH to Amine-Containing Molecules
Introduction: The Strategic Value of PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone strategy in drug development and biotechnology.[1][2] It is employed to enhance the therapeutic properties of molecules ranging from proteins and peptides to small drugs and nanoparticles.[1][3][4] The primary benefits of PEGylation are significant:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance rate and prolongs its circulation half-life in the bloodstream.[1]
-
Enhanced Stability: The hydrophilic PEG chain can protect the conjugated molecule from proteolytic degradation.[3]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the molecule, lessening its potential to trigger an immune response.[1][3]
This guide provides a detailed protocol for conjugating mPEG10-CH2COOH, a monodisperse methoxy-terminated PEG with a carboxylic acid functional group, to primary amines on a target molecule. This process utilizes the robust and widely adopted carbodiimide crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5]
Principle of the Reaction: EDC/NHS Chemistry
The conjugation of a carboxyl group (-COOH) to a primary amine (-NH2) to form a stable amide bond does not occur spontaneously under physiological conditions. It requires the activation of the carboxyl group.[6] EDC/NHS chemistry is the gold standard for this transformation, proceeding in a highly efficient two-step process.[5][7]
Step 1: Activation of the Carboxyl Group EDC reacts with the terminal carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[4][5][8] This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[5][9]
Step 2: Formation of a Stable NHS Ester & Amine Coupling The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[8] To prevent this and increase coupling efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is added.[5][10] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][7][10] This semi-stable intermediate then efficiently reacts with a primary amine on the target molecule (e.g., the N-terminus or a lysine side chain of a protein) to form a stable amide bond, releasing NHS as a byproduct.[4][11] The coupling step is most effective at a physiological to slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[9][12]
Materials and Reagents
-
PEG Reagent: this compound
-
Amine-Containing Molecule: Protein, peptide, or small molecule with a primary amine.
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[4][9] Crucially, do not use buffers containing carboxyl or amine groups (e.g., acetate, glycine, Tris) as they will compete in the reaction.[9]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[4][5] HEPES or borate buffers are also suitable.[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[4]
-
-
Purification System:
-
Analytical Equipment:
-
UV-Vis Spectrophotometer
-
SDS-PAGE system
-
HPLC system
-
Mass Spectrometer (optional, for detailed characterization)
-
Experimental Workflow & Protocols
The overall process involves preparing the reagents, activating the PEG, conjugating it to the target molecule, quenching the reaction, and finally, purifying and characterizing the product.
Protocol 1: Two-Step Conjugation
This protocol is optimized for biomolecules like proteins that may contain both amine and carboxyl groups, minimizing the risk of self-polymerization.[7]
A. Reagent Preparation:
-
Equilibrate Reagents: Allow EDC and NHS vials to warm to room temperature before opening to prevent moisture condensation, as they are highly hygroscopic.[9]
-
Prepare Buffers: Prepare Activation, Coupling, and Quenching buffers as described in Section 3.
-
Prepare Molecule Solutions:
-
Dissolve this compound in Activation Buffer (pH 6.0) to a desired concentration (e.g., 10 mM).
-
Dissolve the amine-containing molecule (e.g., protein) in Coupling Buffer (pH 7.4) to a concentration of 1-10 mg/mL.
-
-
Prepare Activator Solutions: Immediately before use, dissolve EDC and NHS in Activation Buffer to a concentration 10-fold higher than the final desired reaction concentration. EDC is prone to hydrolysis and must be used fresh.[7]
B. Activation of this compound:
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions.
-
The final molar ratio of the components should be optimized, but a good starting point is 1 : 5 : 10 (mPEG-COOH : NHS : EDC).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[7][12]
C. Conjugation to Amine-Containing Molecule:
-
Immediately after activation, add the activated PEG-NHS ester solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of activated PEG over the amine-molecule is a common starting point.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[5][7] Longer incubation at a lower temperature can increase the stability of the activated ester and improve yields.[5]
D. Quenching the Reaction:
-
Add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[9]
-
Incubate for 15-30 minutes at room temperature to hydrolyze and deactivate any unreacted NHS esters.[9][11]
| Step | Parameter | Recommended Conditions | Rationale & Key Insights |
| Activation | pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of carboxyl groups while minimizing premature hydrolysis.[5][9] |
| Buffer | 0.1 M MES | A non-amine, non-carboxylate buffer is essential to prevent side reactions.[7][9] | |
| Molar Ratios | 1 (PEG) : 2-10 (EDC) : 2-10 (NHS) | Molar excess of activators ensures efficient conversion to the NHS ester.[9] | |
| Time/Temp | 15-30 min @ Room Temp | Sufficient for rapid and efficient formation of the semi-stable NHS-ester intermediate.[7][9] | |
| Coupling | pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester.[5][9][12] |
| Buffer | PBS, HEPES, Borate | Provides a stable pH environment without interfering amine groups.[4][12] | |
| Time/Temp | 2 hrs @ RT or O/N @ 4°C | Lower temperatures can increase the stability of the NHS ester, potentially improving yield for sensitive molecules.[5] | |
| Quenching | Reagent | Tris or Glycine (20-50 mM) | A primary amine-containing buffer effectively caps all unreacted NHS esters, preventing non-specific reactions later.[4][9] |
Table 1: Summary of Optimized Reaction Conditions.
Protocol 2: Purification of the PEGylated Conjugate
The reaction mixture will contain the desired conjugate, unreacted PEG, unreacted molecule, and reaction byproducts (e.g., isourea, hydrolyzed NHS).[] Purification is critical.
A. Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (chosen based on the size of the final conjugate) with at least two column volumes of a suitable storage buffer (e.g., PBS, pH 7.4).[4]
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the storage buffer and collect fractions.
-
Analyze fractions (e.g., by measuring absorbance at 280 nm for proteins) to identify the peak corresponding to the higher molecular weight PEGylated conjugate.
B. Dialysis:
-
Transfer the quenched reaction mixture into a dialysis bag or cassette with an MWCO that retains the conjugate but allows small molecules (unreacted PEG, EDC/NHS byproducts) to diffuse out.[4]
-
Dialyze against a large volume of storage buffer (e.g., 1000-fold excess) at 4°C for 24-48 hours, with at least three buffer changes.
Protocol 3: Characterization of the Conjugate
Confirmation of successful conjugation is essential.
-
SDS-PAGE: For protein conjugates, a successful reaction will show a band shift to a higher molecular weight compared to the unmodified protein. The extent of the shift corresponds to the number of PEG chains attached.
-
HPLC: Reverse-phase or ion-exchange HPLC can be used to separate the PEGylated product from the starting materials, providing an assessment of purity.[13][]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most definitive characterization, confirming the exact mass of the conjugate and thus the degree of PEGylation (number of PEG molecules per molecule).[15][16]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Coupling Efficiency | Hydrolyzed Reagents: EDC and NHS are moisture-sensitive. | Use fresh, high-quality reagents. Equilibrate vials to room temperature before opening. Prepare EDC/NHS solutions immediately before use.[9] |
| Incorrect Buffer pH: Activation or coupling steps were performed at a suboptimal pH. | Carefully verify the pH of all buffers. Use MES (pH 4.5-6.0) for activation and PBS/HEPES (pH 7.2-8.0) for coupling.[5][9] | |
| Competing Nucleophiles: Buffer contains primary amines (Tris, Glycine). | Use only non-amine buffers like MES, PBS, or HEPES during the activation and coupling steps.[9] | |
| Product Aggregation | High Molecule Concentration: Increased likelihood of intermolecular cross-linking. | Reduce the concentration of the amine-containing molecule. Consider adding mild, non-nucleophilic detergents if compatible. |
| Suboptimal Conditions: Reaction conditions may be destabilizing the molecule. | Perform the coupling reaction at a lower temperature (4°C) for a longer duration.[12] | |
| High Background / Non-Specific Binding | Insufficient Quenching: Unreacted NHS esters remain active. | Ensure the quenching step is performed correctly using a sufficient concentration of Tris or glycine for at least 15-30 minutes.[9] |
| Inadequate Purification: Byproducts and unreacted reagents were not fully removed. | Optimize the purification protocol. For SEC, ensure proper column selection and calibration. For dialysis, use an appropriate MWCO and sufficient buffer changes.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Characterization of Tunable Hydrogels Using Carboxyl-Terminated PEG
Introduction: The Versatility of PEG-based Hydrogels
Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of biomedical research, prized for their exceptional biocompatibility, tunable physical properties, and high water content, which closely mimics the native extracellular matrix.[1][2] These synthetic scaffolds are extensively used in drug delivery, tissue engineering, and regenerative medicine.[3][4] A key advantage of PEG is its bio-inert nature, which minimizes non-specific protein adsorption and immune responses.[3] However, to create functional biomaterials, this inert backbone must be modified with reactive terminal groups that allow for crosslinking and the covalent attachment of bioactive molecules.[1]
This application note provides a detailed guide to fabricating hydrogels using methoxy-poly(ethylene glycol)-carboxylic acid (mPEG-CH2COOH), a heterobifunctional polymer. The terminal carboxylic acid (-COOH) group serves as a versatile handle for crosslinking via carbodiimide chemistry, a robust and widely used bioconjugation method. This approach allows for the formation of stable amide bonds under mild, aqueous conditions, making it ideal for encapsulating sensitive biologics like proteins or cells.[5] We will detail the principles of this crosslinking reaction, provide step-by-step protocols for hydrogel synthesis, and describe essential characterization techniques to validate the resulting biomaterial.
Principle of the Method: Carbodiimide-Mediated Crosslinking
The formation of a stable hydrogel network from mPEG-COOH precursors relies on a two-step chemical reaction facilitated by carbodiimide crosslinkers, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) on the PEG chain to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, reversing the reaction.
-
Stabilization and Amine Reaction: NHS is added to react with the O-acylisourea intermediate, replacing it with a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines (-NH2) from a crosslinking molecule (e.g., a multi-arm PEG-Amine). The reaction results in the formation of a stable amide bond, covalently linking the PEG chains together, with EDC being released as a soluble urea byproduct.
This chemistry provides a highly efficient and controllable method for creating a crosslinked polymer network, the fundamental structure of the hydrogel.
Figure 1: Carbodiimide (EDC/NHS) crosslinking mechanism.
Materials and Equipment
Reagents
-
Methoxy-poly(ethylene glycol)-carboxylic acid (mPEG10-CH2COOH or similar MW)
-
Multi-arm PEG-Amine (e.g., 4-arm or 8-arm PEG-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, Cat# E7750, Sigma-Aldrich)
-
N-hydroxysuccinimide (NHS, Cat# 130672, Sigma-Aldrich)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment
-
Deionized (DI) water (18.2 MΩ·cm)
-
(Optional) Model drug for encapsulation studies (e.g., FITC-Dextran, Bovine Serum Albumin)
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Magnetic stir plate and stir bars
-
Pipettes (P1000, P200, P20)
-
Conical tubes (15 mL, 50 mL)
-
Microcentrifuge tubes (1.5 mL)
-
Spatulas and weighing boats
-
Molds for hydrogel casting (e.g., PDMS molds, syringe barrels)
-
Rheometer (for mechanical testing)
-
Lyophilizer (for dry weight measurement)
-
UV-Vis Spectrophotometer or Plate Reader (for release studies)
Experimental Protocols
Protocol 1: Preparation of Precursor Solutions
Causality: Proper dissolution and pH control are critical. EDC/NHS chemistry is most efficient in a slightly acidic environment (pH 4.5-6.5) to activate the carboxyl group while keeping the amine crosslinker protonated but available for reaction. MES buffer is ideal as it does not contain primary amines that would compete in the reaction.
-
Prepare 0.1 M MES Buffer: Dissolve MES salt in DI water to a final concentration of 0.1 M. Adjust the pH to 6.0 using NaOH/HCl. Filter sterilize if preparing hydrogels for cell culture.
-
Prepare PEG-COOH Solution: Weigh the required amount of mPEG-COOH and dissolve it in the MES buffer to achieve the desired final polymer concentration (e.g., for a 10% w/v hydrogel, dissolve 100 mg in a final volume of 1 mL). Vortex or stir gently until fully dissolved.
-
Prepare PEG-Amine Crosslinker Solution: Weigh the multi-arm PEG-Amine crosslinker and dissolve it in MES buffer. The molar ratio of COOH to NH2 groups is a key parameter for controlling hydrogel properties. A common starting point is a 1:1 or 1:0.8 ratio.
-
Prepare EDC/NHS Solution: This solution should be made fresh immediately before use as EDC is hydrolytically unstable. Weigh EDC and NHS and dissolve them in MES buffer. A common molar excess is 2-5 fold over the concentration of COOH groups to ensure efficient activation. For example, use a 2:1 molar ratio of EDC:NHS.
Protocol 2: Hydrogel Fabrication
Causality: The order of addition is important. The activated PEG-NHS ester must be formed before the amine crosslinker is added to initiate gelation. The speed of this process (gelation time) is dependent on concentration, pH, and temperature.
Figure 2: General experimental workflow for hydrogel fabrication.
-
Activation: In a microcentrifuge tube, pipette the required volume of the PEG-COOH solution. Add the freshly prepared EDC/NHS solution. Vortex briefly and let the activation reaction proceed for 15 minutes at room temperature.
-
Crosslinking: Add the PEG-Amine crosslinker solution to the activated PEG-NHS ester solution.
-
Mixing and Casting: Immediately vortex the mixture for 2-5 seconds to ensure homogeneity. Pipette the solution into your desired mold. Work quickly as gelation will begin promptly.
-
Expert Tip: For cell encapsulation, resuspend the cell pellet in the PEG-Amine solution before adding it to the activated PEG-COOH. This minimizes cell exposure to the acidic activation buffer and EDC/NHS.[1]
-
-
Gelation: Allow the hydrogel to crosslink at room temperature or 37°C for a defined period (e.g., 1 hour). Gelation is typically complete when the solution no longer flows upon tilting the mold.
Protocol 3: Post-Fabrication Purification
Causality: Washing is a critical step to remove unreacted, potentially cytotoxic reagents (EDC, NHS) and byproducts (urea), ensuring the biocompatibility of the final hydrogel. This process also allows the hydrogel to reach its equilibrium swollen state.
-
Gently remove the crosslinked hydrogel from its mold.
-
Place the hydrogel in a large volume of PBS (pH 7.4) (e.g., 50 mL for a 1 mL gel).
-
Allow the hydrogel to swell and purify for 24-48 hours, changing the PBS solution every 12 hours to ensure complete removal of byproducts.[1]
Hydrogel Characterization: A Self-Validating System
Characterization is essential to ensure the hydrogel meets the required specifications for its intended application.[6]
Swelling Ratio
The swelling ratio (Q) is a fundamental property that reflects the crosslink density of the network. A lower Q indicates a more tightly crosslinked network.
-
After purification in PBS, remove the hydrogel, gently blot away excess surface water, and record its swollen weight (Ws).[6]
-
Freeze the hydrogel at -80°C and then lyophilize it until completely dry (approximately 48 hours).
-
Record the dry weight (Wd) of the lyophilized hydrogel.
-
Calculate the swelling ratio using the formula: Q = Ws / Wd
Mechanical Properties (Rheology)
Rheological analysis provides quantitative data on the stiffness and viscoelastic properties of the hydrogel.
-
Perform oscillatory shear rheology on a swollen hydrogel sample.
-
Conduct a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) within the linear viscoelastic region.
-
The key parameters are the Storage Modulus (G') , representing the elastic (solid-like) component, and the Loss Modulus (G'') , representing the viscous (liquid-like) component.
-
For a successfully crosslinked hydrogel, G' should be significantly higher than G'' (typically by at least an order of magnitude) and relatively independent of frequency.[7]
Tuning Hydrogel Properties
The physical properties of the hydrogel can be systematically tuned by altering the formulation. This allows for the rational design of materials for specific applications.
Figure 3: Relationship between formulation parameters and hydrogel properties.
| Parameter Change | Effect on Crosslink Density | Stiffness (G') | Swelling Ratio (Q) | Mesh Size |
| Increase Polymer % (w/v) | Increases | ▲ Increases | ▼ Decreases | ▼ Decreases |
| Increase Crosslinker Ratio | Increases | ▲ Increases | ▼ Decreases | ▼ Decreases |
| Increase Polymer MW | Decreases | ▼ Decreases | ▲ Increases | ▲ Increases |
Application Example: Controlled Release
These hydrogels are excellent vehicles for the sustained release of therapeutic molecules.[5][8]
-
Encapsulation: Dissolve the model drug (e.g., FITC-Dextran) in the PEG-Amine crosslinker solution before mixing. Follow the fabrication protocol as described in section 4.2.
-
Release Study: Place the drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation.
-
At predetermined time points, take an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantify the drug concentration in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy at the absorbance maximum for your drug).
-
Calculate the cumulative release as a percentage of the total drug loaded. The release kinetics can be tuned by altering the hydrogel's mesh size as described in Figure 3.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Hydrogel does not form or is too weak | - Inactive EDC/NHS (old or hydrolyzed)- Incorrect pH of buffer- Insufficient polymer or crosslinker concentration- Low reaction efficiency | - Use fresh EDC/NHS powder and prepare solution immediately before use- Verify buffer pH is within the optimal range (4.5-6.5)- Increase polymer concentration or crosslinker ratio- Increase EDC/NHS molar excess |
| Gelation is too fast to handle | - High concentration of reactants- High pH (closer to 7.4) accelerates amine reaction | - Lower the concentration of PEG precursors or EDC/NHS- Lower the reaction pH (e.g., to 5.5) to slow the amine reaction rate |
| Poor cell viability (if encapsulating) | - Cytotoxicity from unreacted EDC/NHS- Low pH of activation buffer- High shear stress during mixing | - Ensure thorough washing/purification post-gelation- Minimize cell exposure time to activation mix; add cells with the amine component- Mix gently by pipetting rather than vigorous vortexing |
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Responsive Hydrogel-Based Drug Delivery Platform for Osteoarthritis Treatment [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Surfaces with mPEG10-Acetic Acid
Introduction: The Critical Role of Surface PEGylation in Advanced Research and Drug Development
In the realms of biomedical research and drug development, the interface between a synthetic material and a biological environment is of paramount importance. Unmodified surfaces are often prone to nonspecific protein adsorption, which can lead to a cascade of undesirable events, including immune responses, thrombosis, and a loss of device or therapeutic efficacy.[1][2][3] Surface modification with polyethylene glycol (PEG), a process known as PEGylation, has emerged as a gold-standard strategy to mitigate these challenges.[3][4][5] PEGylation creates a hydrophilic, flexible, and biocompatible layer that effectively repels proteins and cells, a phenomenon often referred to as creating a "stealth" surface.[4][6] This modification is crucial for a wide range of applications, from improving the in vivo circulation time of nanoparticles to enhancing the performance of biosensors and medical implants.[3][7][8]
Among the diverse array of PEG derivatives, methoxy-terminated PEGs (mPEGs) are particularly valuable as they prevent unwanted crosslinking between surfaces. The mPEG10-acetic acid variant, with its defined chain length of 10 ethylene glycol units and a terminal carboxylic acid, offers a versatile handle for covalent attachment to a variety of surfaces. The carboxylic acid group provides a reactive site for forming stable amide bonds with amine-functionalized surfaces, a common and robust method for surface modification.[9][10]
This comprehensive guide provides detailed protocols and expert insights into the functionalization of surfaces using mPEG10-acetic acid. We will delve into the underlying chemistry, provide step-by-step methodologies for surface preparation and PEGylation, and discuss essential characterization techniques to validate the successful modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of PEGylation to advance their work.
The Chemistry of Covalent Immobilization: A Two-Step Approach to a Stable PEG Layer
The covalent attachment of mPEG10-acetic acid to an amine-functionalized surface is most commonly and effectively achieved through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS).[9][11] This two-step process is favored because it enhances coupling efficiency and stability while minimizing side reactions.[9]
Step 1: Activation of the Carboxylic Acid. EDC reacts with the carboxyl group of the mPEG10-acetic acid to form a highly reactive O-acylisourea intermediate.[11][12] While this intermediate can directly react with primary amines, it is susceptible to hydrolysis in aqueous environments, which can lead to low coupling yields.
Step 2: Formation of a More Stable Intermediate. To overcome the instability of the O-acylisourea intermediate, sulfo-NHS is introduced. It reacts with the activated carboxyl group to form a semi-stable sulfo-NHS ester.[9][11] This ester is more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the amine groups on the surface.[12] The final step involves the reaction of the sulfo-NHS ester with primary amines on the substrate, resulting in the formation of a stable amide bond and the release of sulfo-NHS.[9][12]
This two-step approach is particularly advantageous as it allows for the activation of the mPEG10-acetic acid in a separate step before its introduction to the amine-functionalized surface. This minimizes the potential for unwanted side reactions and polymerization.[9]
Visualizing the Reaction Pathway
Caption: Workflow of EDC/sulfo-NHS mediated coupling of mPEG10-acetic acid.
Experimental Protocols: From Surface Preparation to Characterization
This section provides detailed, step-by-step protocols for the functionalization of a model amine-terminated surface with mPEG10-acetic acid. The following protocols are designed to be a starting point and may require optimization based on the specific substrate and application.
Part 1: Preparation of an Amine-Functionalized Surface (Example: Silicon Wafer)
A clean and well-defined starting surface is crucial for successful and reproducible PEGylation. Here, we describe the preparation of an amine-functionalized silicon wafer using (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Protocol:
-
Surface Cleaning:
-
Immerse silicon wafers in Piranha solution for 30 minutes to remove organic residues and create a hydrophilic surface with exposed hydroxyl groups. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a gentle stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried silicon wafers in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
After incubation, rinse the wafers with anhydrous toluene to remove excess APTES.
-
Cure the silanized wafers in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane layer.
-
Allow the wafers to cool to room temperature. The wafers now have a surface terminated with primary amine groups.
-
Part 2: Covalent Immobilization of mPEG10-Acetic Acid
This protocol details the EDC/sulfo-NHS coupling chemistry to attach mPEG10-acetic acid to the prepared amine-functionalized surface.
Materials:
-
Amine-functionalized silicon wafers (from Part 1)
-
mPEG10-acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M ethanolamine, pH 8.5
-
Deionized (DI) water
-
Nitrogen gas stream
Protocol:
-
Reagent Preparation:
-
Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use. A typical starting concentration is 10 mg/mL for each.
-
Dissolve mPEG10-acetic acid in the Activation Buffer to a desired concentration (e.g., 10-50 µg/mL). The optimal concentration may need to be determined empirically.[13]
-
-
Activation of mPEG10-Acetic Acid:
-
In a clean tube, mix the mPEG10-acetic acid solution with the freshly prepared EDC and sulfo-NHS solutions. A common molar ratio is a 2-5 fold excess of EDC and sulfo-NHS relative to the mPEG10-acetic acid.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling to the Amine-Functionalized Surface:
-
Immediately after activation, immerse the amine-functionalized silicon wafers in the activated mPEG10-acetic acid solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation. The incubation time can be optimized to achieve the desired surface coverage.
-
-
Washing and Quenching:
-
After the coupling reaction, remove the wafers and rinse them thoroughly with PBS to remove unreacted PEG and coupling reagents.
-
To deactivate any remaining reactive sulfo-NHS esters on the surface, immerse the wafers in the Quenching Solution for 15-30 minutes at room temperature.
-
Rinse the wafers extensively with DI water.
-
Dry the PEGylated wafers under a gentle stream of nitrogen gas.
-
Store the functionalized surfaces in a clean, dry environment.
-
Visualizing the Experimental Workflow
Caption: Overview of the surface functionalization and characterization process.
Validation and Characterization: Ensuring a Successful PEGylation
It is imperative to characterize the modified surface to confirm the successful immobilization of the mPEG10-acetic acid and to assess the quality of the resulting PEG layer. A combination of surface-sensitive techniques is typically employed.
Key Characterization Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the surface.[14][15] A successful PEGylation will result in a significant increase in the carbon (C1s) and oxygen (O1s) signals and a corresponding attenuation of the silicon (Si2p) and nitrogen (N1s) signals from the underlying substrate and amine layer, respectively.[14][16] High-resolution C1s spectra can be deconvoluted to show the characteristic C-O-C peak of the ethylene glycol backbone, providing direct evidence of the PEG presence.
-
Contact Angle Goniometry: This technique measures the wettability of the surface. A successful PEGylation will result in a significant decrease in the water contact angle, indicating a more hydrophilic surface. This is a simple yet effective method for qualitatively assessing the presence of the hydrophilic PEG layer.[16]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale.[16][17] It can be used to assess the smoothness and uniformity of the PEG layer. A well-formed PEG layer should result in a smooth surface with a low root-mean-square (RMS) roughness.
Expected Quantitative Data
The following table summarizes typical data that would be expected from the characterization of an un-modified, amine-functionalized, and mPEG10-acetic acid functionalized silicon wafer.
| Surface Type | Water Contact Angle (°) | C1s/Si2p Ratio (from XPS) | O1s/Si2p Ratio (from XPS) | RMS Roughness (nm) (from AFM) |
| Clean Silicon Wafer | < 10 | ~0.2 | ~1.5 | < 0.2 |
| Amine-Functionalized | 50-70 | ~1.0 | ~1.2 | ~0.3 |
| mPEG10-Functionalized | 20-40 | > 3.0 | > 2.0 | < 0.5 |
Note: These are representative values and can vary depending on the specific experimental conditions and the quality of the starting materials.
Expertise and Trustworthiness: The Rationale Behind the Protocol
The protocols and methodologies presented in this guide are based on well-established principles of surface chemistry and bioconjugation. The choice of EDC/sulfo-NHS chemistry is deliberate; it is a widely adopted and reliable method for forming stable amide bonds in aqueous environments.[9][10][11] The inclusion of the sulfo-NHS is critical for enhancing the reaction efficiency by creating a more stable amine-reactive intermediate, which is particularly important when working with valuable reagents or sensitive substrates.[9][11]
The two-step nature of the protocol, where the mPEG10-acetic acid is activated prior to exposure to the amine-functionalized surface, provides a greater degree of control over the reaction and minimizes undesirable side reactions.[9] The quenching step with ethanolamine is a crucial final step to ensure that any unreacted sites are capped, preventing non-specific binding in subsequent applications.
The self-validating nature of this protocol is built upon the comprehensive characterization strategy. Each analytical technique provides a different piece of the puzzle, and together they offer a high degree of confidence in the successful functionalization of the surface. For instance, while a decrease in contact angle suggests increased hydrophilicity, it is the XPS data that provides definitive chemical evidence of the PEG layer's presence. AFM then confirms the physical integrity and uniformity of the coating.
Conclusion
The functionalization of surfaces with mPEG10-acetic acid is a powerful and versatile technique for creating biocompatible and protein-repellent interfaces. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently and reproducibly modify a wide range of surfaces for their specific applications. The combination of robust chemistry and thorough characterization ensures the creation of high-quality, functionalized surfaces that are essential for advancing biomedical research and developing next-generation therapeutics and medical devices.
References
- 1. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene Glycol (PEG) Modification - CD Bioparticles [cd-bioparticles.com]
- 5. qunwanglab.com [qunwanglab.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. scite.ai [scite.ai]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocat.com [biocat.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Immobilization of oriented protein molecules on poly(ethylene glycol)-coated Si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving PEGylation Efficiency with mPEG10-Acetic Acid
Welcome to the technical support resource for optimizing your PEGylation experiments using mPEG10-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into reaction mechanisms, optimization strategies, and troubleshooting common challenges.
Understanding the Core Chemistry: Amide Bond Formation
PEGylation with mPEG10-acetic acid involves the formation of a stable amide bond between the carboxylic acid group of the PEG reagent and a primary amine (e.g., the N-terminus or a lysine residue's ε-amino group) on the target molecule.[1] Since carboxylic acids and amines do not react directly under physiological conditions, a two-step activation process using carbodiimide chemistry is the standard approach.[2][3]
The most common activators are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4]
-
Step 1: Carboxylic Acid Activation. EDC reacts with the carboxylic acid group of mPEG10-acetic acid to form a highly reactive but unstable O-acylisourea intermediate.
-
Step 2: NHS Ester Formation & Stabilization. This intermediate is susceptible to hydrolysis. NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This two-step activation is most efficient at a slightly acidic pH (4.5-6.0).[2][5]
-
Step 3: Amine Coupling. The NHS ester then reacts efficiently with primary amines at a physiological to slightly basic pH (7.0-8.5) to form a stable amide linkage, releasing NHS as a byproduct.[1][2]
Experimental Workflow: EDC/NHS-Mediated PEGylation
Caption: EDC/NHS two-step activation and coupling workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful PEGylation reaction? A1: The efficiency and outcome of your reaction depend on several key factors: the pH of the reaction buffer, the molar ratio of PEG reagent to the target molecule, reaction temperature, and reaction time.[6] Each of these must be optimized to balance reaction kinetics with the stability of your molecule.
Q2: Why is a two-step pH process recommended for EDC/NHS chemistry? A2: This is crucial for efficiency. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2).[2] However, the subsequent reaction of the NHS-activated PEG with primary amines on your target molecule is most efficient at a pH of 7-8.[5] Running the entire process at a single, non-optimal pH will significantly reduce your yield.
Q3: My mPEG10-acetic acid is a low-melting solid. How should I handle it? A3: It is recommended to prepare a stock solution in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reagent.[2] Store the stock solution desiccated at -20°C.[8]
Q4: What type of buffer should I use for the conjugation step? A4: Crucially, you must use a non-amine-containing buffer for the conjugation step. Buffers like Tris or glycine contain primary amines that will compete with your target molecule, quenching the reaction and reducing your yield.[2] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your PEGylation experiments.
Troubleshooting Logic for Low PEGylation Yield
Caption: Troubleshooting logic for low PEGylation yield.
| Problem | Possible Cause | Recommended Solution |
| Low or No PEGylation Yield | 1. Hydrolyzed/Inactive Reagents: EDC and NHS are highly sensitive to moisture and will lose activity over time.[9] | • Always use fresh, high-quality EDC and NHS. Prepare solutions immediately before the activation step.[10] • Ensure mPEG10-acetic acid is stored properly under dry conditions at -20°C.[8] |
| 2. Suboptimal Reaction pH: The activation and coupling steps have different optimal pH ranges.[2] | • For the activation step, use a buffer at pH 4.5-6.0 (e.g., MES buffer).[5] • For the coupling step, adjust the pH to 7.2-8.0 using an amine-free buffer like PBS.[2] | |
| 3. Insufficient Molar Excess of PEG: The reaction stoichiometry is critical. An insufficient amount of activated PEG will result in a low yield. | • Increase the molar ratio of mPEG10-acetic acid to the target molecule. A common starting point is a 5 to 20-fold molar excess.[11] This may require optimization for your specific protein. | |
| 4. Competing Amines in Buffer: Buffers like Tris or glycine will react with the activated mPEG-NHS ester, quenching the reaction.[2] | • Perform buffer exchange on your protein sample into an amine-free buffer (e.g., PBS) before adding it to the activated PEG solution. | |
| High Polydispersity (Multiple PEG Chains Attached) | 1. High Molar Ratio of PEG: A large excess of the PEG reagent statistically favors the modification of multiple sites on the protein.[12] | • Reduce the molar excess of the mPEG reagent. Perform a titration of the PEG:protein ratio to find the optimal balance for mono-PEGylation.[12] |
| 2. High Reaction pH: A pH above 8.5 significantly increases the reactivity of lysine ε-amino groups (pKa ~10.5), leading to multi-PEGylation.[12][13] | • Lower the pH of the coupling reaction to between 7.0 and 7.5. This favors reaction with the more nucleophilic N-terminal α-amino group (pKa ~7.6-8.0).[12] | |
| 3. Long Reaction Time: Extended reaction times can lead to the modification of less reactive sites. | • Monitor the reaction over time by taking aliquots and analyzing them via SDS-PAGE or HPLC. Determine the optimal time point where the desired product is maximized.[13] | |
| Protein Aggregation During Reaction | 1. Protein Instability: The reaction conditions (pH, temperature, PEG concentration) may be causing the protein to unfold and aggregate.[6] | • Lower the protein concentration.[12] • Conduct the reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[6] • Screen for stabilizing additives for your reaction buffer. |
| 2. pH Near Protein's Isoelectric Point (pI): Proteins are often least soluble at their pI. | • Adjust the reaction pH to be at least one unit away from your protein's pI.[13] |
Key Protocols & Methodologies
Protocol 1: Two-Step PEGylation of a Protein with mPEG10-Acetic Acid
This protocol is a general guideline for conjugating mPEG10-acetic acid to an amine-containing protein. Optimization is required for each specific application.
Materials:
-
mPEG10-acetic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein of interest (in amine-free buffer, e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Conjugation Buffer: 20 mM PBS, pH 7.4[7]
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
Procedure:
-
Reagent Preparation:
-
Equilibrate mPEG10-acetic acid, EDC, and NHS vials to room temperature before opening.
-
Prepare a 100 mg/mL stock solution of mPEG10-acetic acid in dry DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of mPEG10-Acetic Acid:
-
Conjugation to Protein:
-
Add the amine-containing protein solution (prepared in Conjugation Buffer) to the activated mPEG10-NHS ester solution. For best results, you can adjust the pH of the activation mixture to 7.2-7.5 immediately before adding the protein.[5]
-
The molar ratio of PEG:protein should be optimized, starting with a 10-fold molar excess of PEG.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of ~50 mM to consume any unreacted mPEG10-NHS ester.
-
Incubate for 30 minutes at room temperature.[11]
-
-
Purification:
-
Remove unreacted PEG and byproducts. Size-exclusion chromatography (SEC) is highly effective for separating the larger PEGylated protein from smaller unreacted PEG and reagents.[][15]
-
Ion-exchange chromatography (IEX) can be used to separate the native (un-PEGylated) protein from the PEGylated species, as the PEG chains can shield surface charges.[][16]
-
Protocol 2: Analysis of PEGylation Products by SDS-PAGE
SDS-PAGE is a straightforward method to visually confirm successful PEGylation. The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.
-
Sample Preparation: Mix aliquots of your starting protein, the reaction mixture, and purified fractions with 2x SDS-PAGE loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a suitable polyacrylamide gel. Run the gel at a constant voltage.
-
Visualization: Stain the gel with Coomassie Brilliant Blue. A successful PEGylation will show a new band or a smear at a higher apparent molecular weight compared to the unmodified protein band.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mPEG-AA (mPEG-CM) - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in mPEG10-CH2COOH Protein Labeling
Welcome to the technical support guide for mPEG10-CH2COOH protein labeling. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of protein PEGylation using N-hydroxysuccinimide (NHS) ester chemistry. Here, we move beyond simple protocols to explain the underlying principles, enabling you to diagnose and resolve issues leading to low conjugation efficiency.
The Chemistry at a Glance: Understanding the Reaction
The core of this process is the reaction between an NHS ester and a primary amine. The this compound is first activated to an NHS ester, creating a reactive group that is susceptible to nucleophilic attack. On your protein, primary amines (-NH₂) are available at the N-terminus of the polypeptide chain and on the side chain of lysine (Lys, K) residues.[1] These amines, being nucleophilic at the correct pH, attack the carbonyl group of the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2]
However, this desired reaction is in direct competition with hydrolysis, where water attacks and inactivates the NHS ester.[1][2][3] The success of your labeling experiment hinges on optimizing conditions to favor aminolysis over hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during this compound protein labeling in a practical question-and-answer format.
Q1: My overall conjugation efficiency is low. What are the most common culprits?
Low yield is the most frequent issue and typically stems from one or more suboptimal reaction conditions. Let's break down the key factors.
A1: The "Big Three" of Low Yield - pH, Buffer, and Reagent Integrity.
-
Incorrect Reaction pH: The pH of your reaction is the most critical parameter. It governs a delicate balance:
-
Amine Reactivity: For the reaction to occur, the primary amine on the protein must be deprotonated (-NH₂) to be nucleophilic. At a pH below the pKa of the amine, it exists in its protonated, non-reactive form (-NH₃⁺).[4] The pKa of the N-terminal α-amine is ~6-8, while the lysine ε-amine is ~10.5.[5][6][7]
-
NHS Ester Hydrolysis: The NHS ester's stability is inversely related to pH. As the pH increases, the rate of hydrolysis (reaction with water) accelerates dramatically, consuming your reagent before it can label the protein.[1][3][8]
The Sweet Spot: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5 .[1][9] A pH of 8.3-8.5 is often cited as ideal for maximizing the reaction rate while managing hydrolysis.[10][11][12]
-
-
Interfering Buffer Components: Your buffer choice is non-negotiable. Buffers containing primary amines are incompatible with NHS ester chemistry because they directly compete with your protein for the labeling reagent.[1][13][14]
-
Avoid: Tris (tris(hydroxymethyl)aminomethane), Glycine, and any other buffer system containing primary amines.[13][14][15] While some studies suggest Tris may not interfere significantly in certain contexts[16], it is widely recommended to avoid it to ensure high efficiency.[17] Glycine is often used specifically to quench the reaction, highlighting its reactivity.[2][14][18]
-
Use: Amine-free buffers such as Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Sodium Borate, or HEPES.[1][14][15]
-
-
Hydrolyzed/Inactive PEG Reagent: The mPEG-NHS ester is moisture-sensitive.[9] If the reagent has been improperly stored or handled, it may have already hydrolyzed.
Q2: I've optimized the pH and buffer, but my yield is still poor. What's next?
If the core conditions are correct, it's time to investigate reactant concentrations, reaction time, and temperature.
A2: Digging Deeper - Molar Ratio, Incubation, and Temperature.
-
Molar Excess of PEG: A 10- to 50-fold molar excess of the mPEG-NHS ester over the protein is a common starting point.[20] For mono-labeling, an excess of around 8- to 10-fold is often recommended.[10][11] However, the optimal ratio is empirical and depends on the number of accessible amines on your specific protein. You may need to perform a titration series to find the ideal ratio.
-
Protein Concentration: Very dilute protein solutions can lead to inefficient labeling.[1][9] Aim for a protein concentration of 1-10 mg/mL if possible.[9][10]
-
Reaction Time & Temperature: These two parameters are linked.
The following table summarizes the dramatic effect of pH and temperature on NHS ester stability.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [1][3] |
| 8.6 | 4°C | 10 minutes | [1][3] |
| 7.4 | RT | > 2 hours | [8] |
| 9.0 | RT | < 9 minutes | [8] |
| 8.0 | RT | ~3.5 hours | [21] |
| 9.0 | RT | ~2 hours | [21] |
Table 1: The stability of NHS esters is highly dependent on pH and temperature. The half-life decreases significantly as pH increases.
Q3: My protein is precipitating after I add the mPEG-NHS ester solution. Why is this happening and how can I fix it?
A3: This is likely due to either the organic solvent or changes in your protein's properties.
-
Organic Solvent Shock: mPEG-NHS esters are typically dissolved in DMSO or DMF before being added to the aqueous protein solution.[1][19] Adding too large a volume of this organic solvent can cause the protein to precipitate.
-
Solution: Keep the final concentration of the organic solvent to a minimum, ideally below 10%.[22] Use a higher concentration stock of your PEG reagent so you can add a smaller volume.
-
-
Over-labeling: Excessive modification of surface amines can alter the protein's isoelectric point (pI) and surface charge distribution, potentially leading to reduced solubility and aggregation.[22]
-
Solution: Reduce the molar excess of the mPEG-NHS ester in your reaction to lower the degree of labeling.
-
-
Protein Instability: The chosen buffer conditions (pH, salt concentration) may not be optimal for your specific protein's stability.
-
Solution: Consider adding stabilizing excipients to the buffer, such as 5-20% glycerol or 50-100 mM arginine.[22]
-
Q4: How do I stop the reaction and remove excess PEG reagent?
A4: Quenching the reaction is a critical step, followed by purification.
-
Quenching: To ensure the reaction does not continue, you must consume any unreacted mPEG-NHS ester. This is done by adding a small molecule with a primary amine.[2][18]
-
Purification: After quenching, you must purify your PEGylated protein from excess PEG reagent, the NHS byproduct, and the quenching agent. Common methods include:
-
Size Exclusion Chromatography (SEC): Highly effective at separating the larger PEGylated protein from smaller contaminants.[][24][25]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation shields the positive charges of lysine residues, the PEGylated protein will have a different elution profile than the unlabeled protein.[][25][26]
-
Dialysis / Buffer Exchange: Useful for removing small molecules, though less effective at separating unreacted protein from the product.[13]
-
Visualizing the Process and Troubleshooting
To better understand the workflow and decision-making process, refer to the diagrams below.
Caption: Standard workflow for this compound protein labeling.
Caption: Decision tree for troubleshooting low labeling yield.
Caption: Competing reactions in NHS-ester chemistry.
Key Experimental Protocols
Protocol 1: General this compound Protein Labeling
-
Protein Preparation: Ensure your protein is in an appropriate amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.4) at a concentration of 1-10 mg/mL.[9][14] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[13]
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous, amine-free DMSO or DMF to a stock concentration of 10-20 mg/mL.[9][10]
-
Conjugation Reaction:
-
Calculate the required volume of the PEG stock solution to achieve the desired molar excess (start with a 20-fold excess).
-
Add the calculated volume of the PEG stock to the protein solution while gently mixing. Ensure the final DMSO/DMF concentration remains below 10%.[22]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protecting it from light if any components are light-sensitive.[9][19]
-
-
Quench the Reaction: Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature to deactivate any unreacted NHS esters.[2][14]
-
Purification: Purify the PEGylated protein conjugate using size exclusion chromatography (SEC) or ion exchange chromatography (IEX) to remove unreacted PEG, byproducts, and quenching agent.[][24]
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm successful conjugation. Methods include:
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]
- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity and stability of N-terminal targeting protein modification chemistries - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00203E [pubs.rsc.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. fluidic.com [fluidic.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. covachem.com [covachem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Succinimidyl acid PEG, mPEG-NHS [nanocs.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 24. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 27. walshmedicalmedia.com [walshmedicalmedia.com]
- 28. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Topic: Preventing Aggregation During mPEGylation with mPEG10-CH2COOH
<Technical Support Center >
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, scientifically-grounded answers and troubleshooting strategies for a common and critical challenge in bioconjugation: protein aggregation during PEGylation with carboxylated mPEGs, such as mPEG10-CH2COOH. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to optimize your protocols for maximal success.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Help! My protein precipitated out of solution immediately after I added the mPEG-acid and EDC/NHS reagents. What is happening and how can I fix it?
This is a common and often alarming observation. Immediate precipitation is typically caused by one of two main factors: suboptimal buffer conditions causing the protein to lose stability, or localized high concentrations of reagents that induce aggregation.
Core Scientific Principles at Play:
-
Protein Stability and pH: Every protein has a unique pH range where it maintains its native, stable conformation. The chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activating the carboxyl group of your this compound is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2] However, if this pH is too close to your protein's isoelectric point (pI), the protein's net charge will approach zero, dramatically reducing its solubility and leading to aggregation.[3]
-
Reagent Concentration: Adding a high concentration of reagents (EDC, NHS, mPEG) all at once can create localized shifts in pH and ionic strength, shocking the protein out of its stable state.
Troubleshooting Workflow:
-
Buffer Optimization is Paramount:
-
Avoid Incompatible Buffers: Never use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) as they will compete with the reaction.[4][5]
-
Choose the Right Buffer: Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) for the activation step.[2][4] A common starting point is 0.1 M MES, 0.5 M NaCl, pH 6.0.[2] The salt can help shield charges and prevent aggregation.
-
Know Your Protein's pI: Before you begin, determine the theoretical pI of your protein. Ensure your activation buffer pH is at least 1-1.5 units away from the pI.
-
-
Control Reagent Addition:
-
Stepwise Addition: Instead of adding the full volume of reagents at once, add them in smaller portions over 5-10 minutes with gentle stirring.[6][7] This prevents localized concentration shocks.
-
Lower the Temperature: Perform the reaction at 4°C. This slows down both the conjugation reaction and the kinetics of protein unfolding and aggregation, giving you more control.[6][8][9]
-
Q2: My final product looks okay visually, but Size Exclusion Chromatography (SEC) analysis shows significant high molecular weight (HMW) species. How can I minimize this soluble aggregation?
The presence of soluble aggregates indicates that while you've avoided large-scale precipitation, intermolecular cross-linking or instability-induced aggregation is still occurring. This requires a more nuanced optimization of the reaction chemistry and conditions.
Core Scientific Principles at Play:
-
Reaction Kinetics: The activation of this compound with EDC forms a highly reactive O-acylisourea intermediate. This intermediate is unstable in water and can hydrolyze back to the starting carboxyl group.[1][10] N-hydroxysuccinimide (NHS) is added to convert this unstable intermediate into a more stable, amine-reactive NHS ester.[1][10] The ultimate goal is for this NHS ester to react with a primary amine on your protein (aminolysis). Aggregation occurs when the rate of protein-protein interaction, potentially driven by conformational changes, outpaces the rate of successful, intramolecular PEGylation.
-
Stoichiometry: The molar ratio of PEG to protein is a critical parameter. A high excess of PEG can increase the modification rate but also raises the risk of multiple PEG chains attaching to a single protein, which can alter its surface properties and lead to aggregation.[6][11]
Troubleshooting Workflow:
-
Systematic Stoichiometry Screening:
-
Titrate the PEG:Protein Ratio: Perform a series of small-scale reactions varying the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 5:1) and increase it (e.g., 10:1, 20:1, 50:1).[11][12] Analyze each result by SEC to find the "sweet spot" that maximizes the yield of the desired mono-PEGylated conjugate while minimizing HMW species.[6][13]
-
Optimize EDC/NHS Ratio: A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the mPEG-acid.[4]
-
-
Refine Reaction Conditions:
-
Lower Protein Concentration: Reducing the protein concentration (e.g., to < 5 mg/mL) increases the distance between molecules, reducing the probability of intermolecular interactions.[12][14]
-
Control Reaction Time: Monitor the reaction over time (e.g., take aliquots at 30, 60, 90, and 120 minutes) to determine the optimal endpoint before significant aggregation occurs.[14]
-
dot
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of mPEGylated Protein and Peptide Purification
Welcome to the technical support center for mPEGylated protein and peptide purification. The covalent attachment of methoxy polyethylene glycol (mPEG), or PEGylation, is a powerful strategy to enhance the therapeutic properties of biomolecules, improving their stability, solubility, and circulation half-life while reducing immunogenicity[1][2]. However, the very process that confers these benefits introduces significant complexity into the downstream purification workflow.
This guide is designed for researchers, scientists, and drug development professionals to address the specific issues encountered during the purification of these heterogeneous mixtures. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you achieve a highly pure and homogenous final product.
Section 1: Understanding the Challenge: The Heterogeneity of the PEGylation Reaction
The primary challenge in purifying PEGylated biologics stems from the complex mixture generated during the conjugation reaction.[][4][5] Unlike typical recombinant protein purification where the main goal is to remove host cell proteins and other process-related impurities, PEGylation purification must resolve multiple product-related variants.
Frequently Asked Questions (FAQs)
Q1: What are the typical components I need to separate after a PEGylation reaction?
A PEGylation reaction mixture is inherently heterogeneous.[1][] Your purification strategy must be robust enough to separate the desired mono-PEGylated product from a variety of other species.
-
Unreacted Protein/Peptide: The original, unmodified biomolecule.
-
Unreacted mPEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Proteins or peptides with more than one PEG chain attached (e.g., di-, tri-PEGylated).[][4]
-
Positional Isomers: A critical challenge where molecules have the same number of PEG chains but are attached at different sites (e.g., different lysine residues or the N-terminus).[][4] These isomers can have varied biological activity.[6]
-
Aggregates: High molecular weight species that can form during the reaction or subsequent handling.
-
Hydrolysis Fragments: Degradation byproducts from the PEGylation reagents.[4][5]
References
Technical Support Center: mPEG10-Acetic Acid Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is mPEG10-acetic acid and why is its stability important?
mPEG10-acetic acid is a hydrophilic polyethylene glycol (PEG) derivative with a terminal carboxylic acid group.[1][] The "10" denotes the number of repeating ethylene glycol units. This reagent is widely used in bioconjugation to modify proteins, peptides, and nanoparticles.[3][4] Its stability is critical because degradation can lead to impurities, reduced conjugation efficiency, and altered properties of the final product.[5]
Q2: What are the primary modes of degradation for mPEG10-acetic acid in solution?
The two primary degradation pathways for PEG-based molecules like mPEG10-acetic acid are hydrolysis and oxidation .
-
Hydrolysis: While the ether linkages in the PEG backbone are generally stable, the terminal carboxylic acid group can be susceptible to reactions, especially if esterified to form an active ester for conjugation. The stability of such esters is pH-dependent.[6]
-
Oxidation: The polyethylene glycol chain can undergo oxidative degradation, which can be initiated by factors like heat, light, and the presence of transition metals or oxygen.[7][8][9] This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and formates.[9][10]
Q3: What are the ideal storage conditions for mPEG10-acetic acid, both as a solid and in solution?
Proper storage is the first line of defense against degradation.
| Form | Recommended Storage Temperature | Key Considerations |
| Solid (Powder) | -20°C for long-term storage.[11][12][] | Store in a dry, dark environment.[4] Consider storing under an inert gas like argon or nitrogen.[11] |
| In Solution | -20°C or -80°C for long-term storage.[][14] 2-8°C for short-term (days).[3] | Prepare solutions fresh whenever possible.[3] Avoid repeated freeze-thaw cycles.[15] For solutions stored at room temperature, purging with argon can minimize oxidation.[9] |
Q4: How can I tell if my mPEG10-acetic acid solution has degraded?
Degradation may not always be visually apparent. Key indicators include:
-
Changes in pH: Oxidation of the PEG chain can lead to the formation of acidic byproducts, causing a drop in the pH of unbuffered solutions.[9]
-
Appearance of a Yellow Tint: While subtle, discoloration can indicate degradation.
-
Inconsistent Experimental Results: This is often the first sign of a problem. Reduced conjugation efficiency, unexpected side products, or changes in the solubility of the conjugate can all point to reagent degradation.[16]
-
Analytical Characterization: Techniques like HPLC, Mass Spectrometry, and NMR can definitively identify degradation products.[10][17]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.
Issue 1: Low or Inconsistent Conjugation Yield
A drop in the yield of your conjugation reaction is a frequent symptom of mPEG10-acetic acid degradation.
Causality and Troubleshooting Steps:
-
Reagent Integrity: The carboxylic acid group is the reactive handle for conjugation. If the PEG chain has degraded, the overall purity of your reagent is compromised, leading to inaccurate molar ratios in your reaction.
-
Action: Use a fresh vial of mPEG10-acetic acid. If the problem persists, consider purchasing a new lot of the reagent. Ensure proper storage of all reagents, including desiccated conditions for moisture-sensitive crosslinkers.[16]
-
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for reaction with the activated mPEG10-acetic acid.[16]
-
Action: Use a non-interfering buffer such as phosphate-buffered saline (PBS) or borate buffer. If your protein is in an incompatible buffer, perform a buffer exchange prior to conjugation.
-
-
Reaction Conditions: The pH of the reaction is crucial. For activating the carboxylic acid group (e.g., with EDC/NHS chemistry), specific pH ranges are required for optimal efficiency and to minimize hydrolysis of the active ester.
-
Action: Carefully monitor and control the pH of your reaction. For N-hydroxysuccinimide (NHS) ester reactions, a pH of 7-9 is typically recommended.[18]
-
Experimental Workflow: Verifying Reagent Quality
Caption: Troubleshooting workflow for low conjugation yield.
Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)
The appearance of unexpected peaks during the analysis of your conjugate or the mPEG reagent itself is a direct indication of impurities or degradation.
Causality and Troubleshooting Steps:
-
Oxidative Degradation: As previously mentioned, oxidation can cause chain scission of the PEG backbone, leading to a population of PEGs with lower molecular weights.[7]
-
Action: De-gas aqueous solutions before use. If possible, work under an inert atmosphere. Avoid exposing solutions to excessive light or heat.
-
-
Hydrolysis of Activated Esters: If you are using an activated form of mPEG10-acetic acid (e.g., an NHS ester), it is susceptible to hydrolysis, which converts the active ester back to the carboxylic acid. The half-life of some NHS esters in aqueous solution can be a matter of minutes.[19]
-
Action: Prepare the activated PEG solution immediately before use. Minimize the time the activated PEG is in an aqueous buffer before adding it to your protein or other target molecule.
-
-
Contamination from Source Material: The starting mPEG material may contain impurities, such as PEGs of different lengths or the diol form, which can lead to cross-linking.[20][21]
-
Action: Source high-purity reagents. Purity information should be available from the supplier.
-
Analytical Protocol: Assessing Purity by HPLC
A simple reversed-phase HPLC method can often resolve the main mPEG10-acetic acid peak from common, more polar degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are ideal as PEGs lack a strong chromophore.[18][22] A Refractive Index (RI) detector can also be used.
-
Sample Preparation: Dissolve a small amount of the solid mPEG10-acetic acid or dilute the solution in the initial mobile phase.
Issue 3: pH Shift in Stored Solutions
A noticeable decrease in the pH of a stored mPEG10-acetic acid solution is a strong indicator of oxidative degradation.
Causality and Troubleshooting Steps:
The oxidation of the terminal ends of the PEG chain can generate acidic species like formic acid and other carboxylates, leading to a lower pH.[9][23]
-
Oxygen Exposure: The presence of dissolved oxygen is a key driver for this degradation pathway.
-
Action: Before sealing and storing, sparge the solution with an inert gas like argon or nitrogen to displace dissolved oxygen.
-
-
Light Exposure: UV light can accelerate oxidative degradation.
-
Action: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[9]
-
-
Presence of Metal Ions: Trace metal contaminants can catalyze oxidative reactions.
-
Action: Use high-purity water and buffers for solution preparation. If metal contamination is suspected, consider adding a chelating agent like EDTA, though be mindful of its potential interference with downstream applications.
-
Degradation Pathway Visualization
Caption: Simplified oxidative degradation pathway of PEG.
Best Practices for Ensuring Stability
-
Qualify New Lots: When you receive a new batch of mPEG10-acetic acid, run a small-scale conjugation to ensure it performs as expected before using it in a critical experiment.
-
Aliquot Your Reagents: To avoid contamination and repeated freeze-thaw cycles, aliquot solid reagents and solutions into single-use volumes.[24]
-
Maintain Detailed Records: Keep a log of when solutions were prepared and their storage conditions. If you encounter issues, this information will be invaluable for troubleshooting.
-
Use Freshly Prepared Solutions: The most reliable way to avoid issues with solution stability is to prepare the mPEG10-acetic acid solution immediately before use.[3]
By understanding the potential pathways of degradation and implementing these troubleshooting and preventative measures, you can ensure the reliability and reproducibility of your experiments involving mPEG10-acetic acid.
References
- 1. mPEG10-CH2COOH | CAS:908258-58-2 | Biopharma PEG [biochempeg.com]
- 3. nanocs.net [nanocs.net]
- 4. mPEG-COOH, mPEG-Acid - Biopharma PEG [biochempeg.com]
- 5. Peg stability [finchtrade.com]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mPEG-PLGA-COOH - CD Bioparticles [cd-bioparticles.net]
- 12. abpbio.com [abpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. benchchem.com [benchchem.com]
- 17. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. microdetection.cn [microdetection.cn]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Characterization of Bioconjugates Modified with mPEG10-CH2COOH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) for the characterization of biomolecules conjugated with mPEG10-CH2COOH. Our goal is to equip you with the scientific rationale and practical steps needed to accurately determine the degree of PEGylation and ensure the quality of your bioconjugates.
Introduction to PEGylation with this compound
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a proven strategy to enhance the therapeutic properties of biomolecules by improving solubility, extending circulation half-life, and reducing immunogenicity.[1] this compound is a discrete (monodisperse) PEGylation reagent with a defined molecular weight, which offers the advantage of producing more homogeneous conjugates compared to traditional polydisperse PEG reagents.[2] The terminal carboxylic acid (-COOH) group allows for covalent linkage to primary amines (e.g., lysine residues or the N-terminus of a protein) through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (EDC/NHS).[3][4]
Accurate characterization of the resulting conjugate is a critical quality attribute. The primary challenge lies in quantifying the average number of PEG chains attached per molecule—the degree of PEGylation—and identifying the distribution of different PEGylated species (e.g., un-, mono-, di-, and multi-PEGylated forms).[5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the characterization of molecules PEGylated with this compound.
Q1: What are the primary methods for determining the degree of PEGylation with a short, discrete PEG like this compound?
A1: For a short, monodisperse PEG linker like this compound, the most powerful and commonly used techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) is also essential for separation and quantification.
-
Mass Spectrometry (MALDI-TOF and LC-ESI-MS): MS directly measures the mass increase imparted by the PEG chain. Since this compound has a precise molecular weight, the mass spectrum will show distinct peaks corresponding to the unmodified molecule and the molecule with one, two, or more PEG chains attached. This allows for an unambiguous determination of the degree of PEGylation and the distribution of different species.[7][8]
-
¹H NMR Spectroscopy: This technique can be used to quantify the degree of PEGylation by comparing the integral of the characteristic, sharp signal from the repeating ethylene glycol protons of the PEG chain (around 3.6 ppm) to the integral of a well-resolved proton signal from the parent molecule.[9][10][11] This method provides a precise measure of the average degree of PEGylation in the sample.
-
HPLC (RP-HPLC, IEX, SEC): HPLC methods are crucial for separating the different PEGylated species. Reversed-Phase (RP-HPLC) can often resolve species with different numbers of PEG chains.[12] Ion-Exchange Chromatography (IEX) is effective because the PEGylation of lysine residues neutralizes their positive charge, altering the molecule's overall charge and elution profile.[13]
Q2: How does the small size of this compound affect its characterization compared to larger, polydisperse PEGs?
A2: The small, discrete nature of this compound presents unique advantages and challenges:
-
Advantage in Mass Spectrometry: The single, defined molecular weight of this compound results in much simpler and more easily interpretable mass spectra compared to the broad, complex distributions seen with polydisperse PEGs.[2]
-
Challenge in SEC and SDS-PAGE: The mass and hydrodynamic radius increase from a single mPEG10 chain is relatively small.[14][15] This means that Size-Exclusion Chromatography (SEC) and SDS-PAGE may not provide clear separation between un-, mono-, and di-PEGylated species, a common issue when dealing with smaller PEG molecules.[1] While a shift may be observable, it will be less pronounced than with larger PEGs.
Q3: Can I use a colorimetric assay to determine the degree of PEGylation?
A3: Indirectly, yes. A common method is to quantify the number of remaining free primary amines after the PEGylation reaction, which targets lysine residues. The Trinitrobenzene Sulfonic Acid (TNBS) assay, for example, reacts with primary amines to produce a colored product. By comparing the absorbance of the PEGylated sample to the unmodified sample, you can calculate the percentage of modified amines, which corresponds to the degree of PEGylation. However, this method provides an average and does not reveal the distribution of different PEGylated species.
Q4: What is the expected conjugation chemistry for this compound?
A4: The carboxylic acid group of this compound is typically activated to react with primary amines on a protein or peptide. This is most commonly achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[16][17]
Part 2: Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Section 2.1: Mass Spectrometry (MS) Analysis
Q: My MALDI-TOF MS spectrum shows a very broad peak, or I can't resolve the different PEGylated species. What's wrong?
A: This is a common issue, often related to sample preparation and the properties of the PEGylated molecule.
| Possible Cause | Explanation & Causality | Troubleshooting Steps |
| Suboptimal Matrix/Sample Co-crystallization | The quality of MALDI-TOF data is highly dependent on the uniform incorporation of the analyte into the matrix crystals. PEG can interfere with this process, leading to poor signal and broad peaks.[18] | 1. Matrix Selection: For proteins, Sinapinic Acid (SA) is generally the preferred matrix. For smaller peptides, α-Cyano-4-hydroxycinnamic acid (HCCA) may be more suitable.[18] 2. Sample Spotting Technique: Try the "sandwich" method. First, spot a thin layer of matrix and let it dry. Then, spot your sample on top and let it dry. Finally, apply another thin layer of matrix.[18] 3. Optimize Analyte Concentration: High sample concentrations can suppress ionization. Try diluting your sample. |
| High Salt Concentration | Salts in your sample buffer can severely suppress the MALDI signal and lead to broad, unresolved peaks. | Desalting: Before MS analysis, always desalt your sample using techniques like ZipTips®, dialysis against a volatile buffer (e.g., ammonium bicarbonate), or buffer exchange. |
| Instrument Settings | The instrument may not be optimized for your sample's mass range. | Mode of Operation: Use linear positive ion mode for high molecular weight proteins, as it is more tolerant of the heterogeneity introduced by PEGylation.[18] Laser Power: Adjust the laser power. Start low and gradually increase to find the optimal intensity that gives a good signal without causing fragmentation. |
Section 2.2: NMR Spectroscopy Analysis
Q: I am trying to quantify the degree of PEGylation using ¹H NMR, but my results are inconsistent.
A: Accurate quantification by NMR requires careful attention to experimental parameters and data processing.
| Possible Cause | Explanation & Causality | Troubleshooting Steps |
| Incomplete Relaxation of Signals | If the relaxation delay (d1) is too short, signals may not fully return to equilibrium between pulses, leading to inaccurate integration, especially for the large, sharp PEG signal. | Optimize Relaxation Delay: Ensure a sufficient relaxation delay (d1). A good starting point is 5 times the longest T1 relaxation time of the signals you are integrating. For PEG and internal standards, a d1 of 5-10 seconds is often recommended.[9] |
| Poor Choice of Internal Standard or Reference Signal | The reference signal (either from an internal standard or the parent molecule) must be well-resolved, stable, and in a region of the spectrum free from overlapping peaks. | 1. Use a Certified Internal Standard: Add a known concentration of an internal standard like DMSO or trimethylsilyl propionate (TSP) to your sample.[9] 2. Select a Reliable Protein Signal: If using a signal from the parent molecule, choose a resonance from a non-exchangeable proton (e.g., aromatic or methyl protons) that is well-separated from other signals. |
| Inaccurate Baseline Correction and Integration | An uneven baseline or incorrect integration boundaries will lead to significant errors in the calculated degree of PEGylation. | Careful Data Processing: Manually inspect and adjust the baseline correction to ensure it is flat across the integrated regions. Set the integration boundaries precisely to encompass the entire signal for both the PEG and the reference peak. |
Section 2.3: HPLC Analysis
Q: My PEGylated protein appears as a broad peak in SEC-HPLC, and I can't resolve the different species.
A: This is a common challenge, especially with short PEG chains, due to the small change in hydrodynamic radius.
| Possible Cause | Explanation & Causality | Troubleshooting Steps |
| Insufficient Resolution of SEC Column | The small increase in size from one or two mPEG10 chains may be below the resolving power of your SEC column. The hydrodynamic radius does not increase substantially with short PEG chains.[15] | 1. Switch to a Different HPLC Method: For resolving species with low degrees of PEGylation, IEX-HPLC is often superior. The neutralization of lysine's positive charge upon PEGylation provides a much larger change in separation properties than the small change in size.[1][13] RP-HPLC can also be effective.[12] 2. Optimize SEC Conditions: Use a longer column or connect two columns in series to increase theoretical plates. Reduce the flow rate to improve resolution. |
| Secondary Interactions with Stationary Phase | The PEG moiety or the protein itself may be interacting with the silica-based stationary phase of the SEC column, causing peak tailing and broadening.[1] | Adjust Mobile Phase: Increase the salt concentration of your mobile phase (e.g., to 300-500 mM NaCl) to minimize ionic interactions. Use a Coated Column: Employ columns with a biocompatible, hydrophilic coating designed to reduce non-specific interactions.[1] |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Amine-Reactive PEGylation using this compound with EDC/NHS
Objective: To covalently attach this compound to primary amines on a protein.
Materials:
-
Protein of interest (dissolved in amine-free buffer, e.g., PBS or MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: MES Buffer (pH 6.0) for activation, PBS (pH 7.4) for conjugation
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0).
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound, EDC, and Sulfo-NHS in anhydrous DMSO or DMF. A common starting molar ratio is PEG:EDC:Sulfo-NHS of 1:1.2:1.2.
-
Activation & Conjugation:
-
Add the desired molar excess of the dissolved this compound/EDC/Sulfo-NHS mixture to the protein solution. A starting point is a 5 to 20-fold molar excess of PEG to protein.[19]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal time, temperature, and molar ratio should be determined empirically for each specific protein.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification: Remove excess PEG reagent and byproducts by purifying the conjugate using size-exclusion or ion-exchange chromatography.
-
Characterization: Analyze the purified conjugate using MALDI-TOF MS to confirm the molecular weight and determine the degree of PEGylation. Use RP-HPLC or IEX-HPLC to assess purity and separate different species.
Protocol 2: Characterization by MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight and distribution of PEGylated species.
Materials:
-
Purified, desalted PEGylated protein sample
-
MALDI Matrix: Sinapinic acid (SA)
-
Matrix Solvent: Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of Sinapinic Acid in the matrix solvent.
-
Sample Preparation: Ensure your PEGylated protein sample is desalted and at a concentration of approximately 0.1-1.0 mg/mL.
-
Spotting the Target Plate (Sandwich Method): a. Spot 0.5-1.0 µL of the matrix solution onto the MALDI target plate and allow it to air dry completely.[18] b. Spot 0.5-1.0 µL of the PEGylated protein sample directly on top of the dried matrix spot and let it dry. c. Apply a second 0.5-1.0 µL layer of the matrix solution on top of the dried sample spot. Allow this final layer to dry completely.[18]
-
MS Data Acquisition: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Acquire data in linear positive ion mode. c. Calibrate the instrument using a protein standard of a similar mass range. d. The resulting spectrum will show a series of peaks. The mass difference between the peak for the unmodified protein and the subsequent peaks will correspond to the mass of one, two, or more attached this compound units.
References
- 1. benchchem.com [benchchem.com]
- 2. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. frontiersin.org [frontiersin.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography [apb.tbzmed.ac.ir]
- 14. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming mPEG10-CH2COOH Conjugation: An Orthogonal Approach
Introduction: The Criticality of Characterization in PEGylation
In the realm of advanced drug delivery and biopharmaceutical development, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands as a cornerstone technology. It is a proven strategy to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles, increasing solubility, and reducing immunogenicity.[1] The specific reagent, mPEG10-CH2COOH, offers a terminal carboxylic acid group for targeted conjugation, typically to primary amines on proteins, peptides, or small molecule linkers, forming a stable amide bond.
However, the success of any PEGylation strategy does not lie in the reaction alone, but in the rigorous, unequivocal confirmation of the final conjugate's structure and purity. An incomplete reaction can leave unreacted parent molecules, while side reactions can generate undesirable isoforms. These impurities can compromise the efficacy, safety, and regulatory approval of a therapeutic candidate. Therefore, a robust analytical workflow is not just a quality control measure; it is a fundamental component of product development.
This guide eschews a one-size-fits-all template. Instead, it presents a multi-faceted, orthogonal analytical strategy. As seasoned researchers know, no single technique provides a complete picture. True confidence in your conjugate's identity and quality comes from the convergence of evidence from multiple, independent methods. We will explore the core techniques, delve into the causality behind their application, and provide field-proven protocols to ensure your results are both accurate and trustworthy.
The Orthogonal Analytical Strategy
A self-validating analytical system relies on using techniques that measure different physicochemical properties of the molecule. For this compound conjugates, this means combining methods that confirm covalent bond formation , mass increase , purity , and size/hydrophobicity changes . A logical workflow ensures that each analytical step provides a unique piece of the puzzle, leading to a comprehensive and defensible characterization package.
Caption: Orthogonal workflow for this compound conjugate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
Expertise & Causality: NMR is arguably the most powerful technique for confirming the formation of the specific covalent bond. Unlike mass spectrometry, which only shows a mass change, ¹H NMR provides direct evidence of the chemical environment of protons near the conjugation site. For an this compound reagent conjugated to a molecule with a primary amine (e.g., a lysine residue on a peptide), we expect to see the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the methylene group adjacent to the newly formed amide bond. This provides unequivocal proof of conjugation.[2][3][4]
Interpreting the ¹H NMR Spectrum
-
mPEG Backbone: A large, characteristic singlet or multiplet around 3.65 ppm, corresponding to the repeating ethylene glycol units (-OCH₂CH₂-).[5]
-
Methoxy Terminus: A sharp singlet around 3.38 ppm from the terminal methoxy group (CH₃O-). This signal is an excellent internal standard for calculating the degree of substitution.[5][6]
-
Methylene Protons: The -CH₂- group of the original -CH₂COOH moiety will experience a chemical shift upon forming an amide bond. By comparing the spectrum of the final conjugate to the starting mPEG reagent, this shift confirms the reaction at the carboxyl terminus.
-
Quantification: The degree of PEGylation can be determined by integrating the characteristic mPEG methoxy signal (3.38 ppm) and comparing it to a well-resolved signal from the parent molecule.[4]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized conjugate, the parent molecule, and the starting this compound reagent in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Ensure the same solvent is used for all samples to allow for direct comparison.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., trimethylsilyl propionate, TSP, for D₂O) if a suitable internal reference from the parent molecule is not available.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Higher fields provide better resolution, which is crucial for resolving overlapping signals in complex biomolecules.[3]
-
Acquisition: Use a standard ¹H pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the end-group signals which are much smaller than the main PEG backbone signal.
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor. Phase and baseline correct the spectrum carefully.
-
Analysis: Calibrate the spectrum using the residual solvent peak or the internal standard. Integrate the key signals: the mPEG methoxy peak, the mPEG backbone, and characteristic peaks of the parent molecule. Compare the spectra of the starting materials and the final product to identify chemical shifts indicative of conjugation.
Caption: High-level workflow for NMR sample analysis.
Mass Spectrometry (MS): Confirming the Mass Addition
Expertise & Causality: Mass spectrometry directly measures the molecular weight of the analyte, making it the gold standard for confirming that the mass of the this compound moiety has been added to the parent molecule.[7] The heterogeneity of PEGylation (i.e., the presence of mono-, di-, or multi-PEGylated species) can also be readily assessed.[8] The choice between Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) depends on the nature of the conjugate and the desired information.
MALDI-Time of Flight (MALDI-TOF): This technique is robust, tolerant of some buffer components, and excellent for analyzing heterogeneous mixtures.[1] It typically produces singly charged ions, resulting in simple spectra that are easy to interpret. For PEGylated proteins, the spectrum often shows a distribution of peaks, reflecting the polydispersity of the PEG chain and the different PEGylation states (e.g., 0, 1, 2 PEGs attached).[9]
Electrospray Ionization (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI is highly sensitive and produces multiply charged ions.[10] This allows for the analysis of very large molecules on mass analyzers with a limited m/z range. The resulting complex spectrum requires deconvolution to determine the zero-charge mass.[10] LC-MS is superior for separating different isoforms before mass analysis.[11][12]
Comparison of Mass Spectrometry Techniques
| Feature | MALDI-TOF MS | LC-ESI-MS |
| Principle | Analyte co-crystallized with a matrix and ionized by a laser pulse. | Analyte in solution is nebulized and ionized by a high voltage. |
| Ionization | Soft ionization, primarily produces singly charged ions [M+H]⁺. | Produces a series of multiply charged ions [M+nH]ⁿ⁺. |
| Sample Prep | Relatively simple; mix analyte with matrix and spot on a target.[9] | Requires soluble sample in a volatile buffer; coupled to HPLC for separation.[11] |
| Best For | Rapidly determining average molecular weight and assessing heterogeneity/polydispersity in complex mixtures.[1][7] | High-resolution mass measurement of purified or separated species; identifying specific isoforms.[10] |
| Key Advantage | Simplicity of spectra, speed, and tolerance to salts. | High sensitivity, high mass accuracy, and ability to couple with liquid chromatography. |
| Limitation | Lower resolution than ESI; potential for matrix interference. | Complex spectra requiring deconvolution; less tolerant of non-volatile buffers. |
Experimental Protocol: MALDI-TOF MS Analysis
This protocol is a self-validating system because it includes analysis of the unreacted parent molecule as a control, allowing for direct comparison and confirmation of the mass shift.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix. For molecules >10 kDa, sinapinic acid is a good choice. For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) is often used.[9] The solvent is typically a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Sample Preparation: Dissolve the unreacted parent molecule and the purified PEGylated conjugate in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a final concentration of ~10-100 pmol/µL.[1]
-
Spotting the Target Plate:
-
Dried-Droplet Method: Mix the sample and matrix solutions (e.g., in a 1:10 sample:matrix ratio). Spot 0.5-1 µL of the mixture onto the MALDI target plate.[9]
-
Sandwich Method (to improve signal): Spot a thin layer of matrix and let it dry. Add 1 µL of the analyte solution on top and let it dry. Finally, add a second thin layer of matrix over the sample.[9]
-
-
Instrument Setup: Place the target plate in the MALDI-TOF instrument. Operate the instrument in linear mode for positive ions, which is generally better for large, heterogeneous molecules like PEG conjugates.[9]
-
Data Acquisition: Adjust the laser power to just above the threshold for ion generation to get a good signal without causing fragmentation. Acquire spectra across the spot to find the "sweet spot" with the best signal.
-
Analysis: Process the raw spectrum. Identify the peak or peak distribution corresponding to the unreacted parent molecule. In the conjugate's spectrum, identify the new, higher-mass peak distribution. The mass difference should correspond to the mass of the attached this compound moiety (approximately 500 Da for a 10-unit PEG).
High-Performance Liquid Chromatography (HPLC): The Purity Checkpoint
Expertise & Causality: Chromatography is essential for separating the desired conjugate from unreacted starting materials and byproducts. The choice between Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) is dictated by the primary physicochemical difference between the species in your reaction mixture.[13]
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size in solution).[14] PEGylation significantly increases the hydrodynamic volume of a molecule. Therefore, the PEGylated conjugate will elute earlier than the smaller, unreacted parent molecule.[15][16] SEC is a gentle, non-denaturing method run in an aqueous mobile phase, making it ideal for preserving the structure of proteins and other large biomolecules.
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[17] The stationary phase is nonpolar (e.g., C4, C8, C18), and a polar mobile phase is used. PEGylation generally increases the hydrophilicity of a molecule, causing the conjugate to elute earlier (at a lower percentage of organic solvent) than the more hydrophobic parent molecule. RP-HPLC offers very high resolution but often requires organic solvents and acids that can denature proteins.
Comparison of HPLC Techniques
| Feature | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) |
| Separation Principle | Hydrodynamic volume (size)[14] | Hydrophobicity[17] |
| Elution Order | Larger molecules elute first. PEG-conjugate > Parent Molecule > Free PEG.[15] | More hydrophobic molecules elute last. Parent Molecule > PEG-conjugate. |
| Mobile Phase | Aqueous buffer (e.g., PBS). Non-denaturing.[16] | Gradient of aqueous buffer and organic solvent (e.g., Acetonitrile). Can be denaturing. |
| Best For | Quantifying aggregates and separating species with significant size differences. Preserving protein conformation.[14] | High-resolution separation of isoforms and purity assessment. Excellent for peptides and small molecules.[17][18] |
| Key Advantage | Gentle conditions, predictable separation based on size. | High resolving power, excellent for purity checks. |
| Limitation | Lower resolution than RP-HPLC. May fail to separate species with similar hydrodynamic radii.[19] | Harsh conditions can denature biomolecules. Complex interactions can make method development challenging. |
Experimental Protocol: SEC-HPLC Analysis
-
System and Column Preparation: Equilibrate an HPLC system with an appropriate SEC column. The column's pore size must be suitable for the molecular weight range of your analytes. The mobile phase is typically a physiological buffer like phosphate-buffered saline (PBS) at a constant flow rate (e.g., 0.5-1.0 mL/min).[20]
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Standard/Control Preparation: Prepare individual standards of the unreacted parent molecule and the this compound reagent in the mobile phase.
-
Injection and Elution: Inject the standards individually to determine their retention times. Then, inject the reaction mixture.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins or 220 nm for peptides). A Refractive Index (RI) detector can be used in series to detect the free PEG, which lacks a strong UV chromophore.[][22]
-
Analysis: Integrate the peak areas in the chromatogram of the reaction mixture. The peak corresponding to the conjugate should elute first, followed by the unreacted parent molecule, and finally the free PEG reagent. Purity can be calculated as the percentage of the conjugate peak area relative to the total area of all component peaks.
Caption: Workflow for purity analysis by SEC-HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Check
Expertise & Causality: FTIR is a rapid, straightforward technique that provides qualitative information about the chemical bonds present in a sample. While not a primary quantitative method for this application, it serves as an excellent complementary check.[23] When this compound reacts with a primary amine, a carboxylic acid group is consumed and an amide bond is formed. This chemical transformation can be observed in the IR spectrum.
-
Evidence of Conjugation: Look for the disappearance of the characteristic C=O stretch of the carboxylic acid in the mPEG reagent (typically ~1700-1730 cm⁻¹) and the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands in the conjugate's spectrum.[24][25] The strong C-O-C ether stretch from the PEG backbone (~1100 cm⁻¹) will be prominent in both the reagent and the product.[23][26]
Summary and Recommendations
Confirming the successful conjugation of this compound requires a thoughtfully designed analytical strategy. Relying on a single method is insufficient for the rigorous standards of pharmaceutical and biotechnological development. The orthogonal approach, combining structural, mass-based, and separation techniques, provides the highest degree of confidence.
Comparative Summary of Analytical Methods
| Method | Information Provided | Type | Key Advantage |
| ¹H NMR | Definitive covalent structure, degree of substitution. | Structural, Quantitative | Provides unequivocal proof of bond formation. |
| MALDI-TOF MS | Molecular weight, degree of PEGylation, heterogeneity. | Mass, Semi-Quantitative | Fast, simple spectra for complex mixtures.[1] |
| LC-ESI-MS | High-accuracy molecular weight, isoform separation. | Mass, Quantitative | High resolution and sensitivity; couples with HPLC. |
| SEC-HPLC | Purity, aggregation, separation of components by size. | Separation, Quantitative | Gentle, non-denaturing conditions.[14] |
| RP-HPLC | Purity, isoform separation by hydrophobicity. | Separation, Quantitative | High resolving power for purity determination. |
| FTIR | Presence/absence of key functional groups (amide, carboxyl). | Structural, Qualitative | Rapid, simple confirmation of chemical transformation.[23] |
Final Recommendation: For a complete and robust characterization of your this compound conjugate, the following workflow is recommended:
-
Initial Proof: Use ¹H NMR to confirm that the covalent bond has formed at the correct position.
-
Mass Verification: Use MALDI-TOF MS to quickly confirm the mass increase and assess the overall distribution of PEGylated species.
-
Purity and Quantification: Employ SEC-HPLC or RP-HPLC (depending on the stability and nature of your molecule) to separate the final product from all reactants and quantify its purity.
-
File for Reference: An FTIR spectrum can serve as a simple, qualitative fingerprint of the final product for batch-to-batch consistency checks.
By integrating these methods, you create a self-validating system where the data from each technique corroborates the others, leading to an unimpeachable and comprehensive understanding of your valuable PEGylated molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. box2073.temp.domains [box2073.temp.domains]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. benchchem.com [benchchem.com]
- 10. enovatia.com [enovatia.com]
- 11. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. benchchem.com [benchchem.com]
- 22. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
A Senior Scientist's Guide to PEGylation: A Comparative Analysis of mPEG10-CH2COOH and Alternative Reagents
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical decision that profoundly influences the therapeutic efficacy, safety, and manufacturability of a bioconjugate. This guide provides an in-depth, objective comparison of mPEG10-CH2COOH, a discrete carboxyl-terminated PEG reagent, with other prevalent PEGylation alternatives. We will delve into the underlying chemistry, compare performance based on experimental evidence, and provide actionable protocols to empower you to make the most informed choice for your specific application.
The Principle of PEGylation: More Than Just a Shield
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a biomolecule, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] The benefits are manifold, including an increased hydrodynamic radius which reduces renal clearance and extends circulation half-life, and steric shielding of epitopes which can decrease immunogenicity and protect against proteolytic degradation.[3][4]
The advent of discrete PEG (dPEG®) reagents, which are single, pure molecules with a precise molecular weight, has marked a significant advancement over traditional polydisperse PEGs.[2][5][6] Polydisperse PEGs are mixtures of polymer chains with varying lengths, which can lead to heterogeneity in the final conjugate, complicating analysis and potentially introducing batch-to-batch variability.[2][5] this compound is a discrete reagent, ensuring a homogenous product with a defined mass, which simplifies characterization and leads to more predictable in vivo performance.[5][6]
At the Heart of the Comparison: Carboxyl-Terminated vs. Pre-Activated PEGs
The primary distinction we will explore is the method of conjugation. This compound possesses a terminal carboxylic acid, which requires in situ activation to react with primary amines (e.g., lysine residues or the N-terminus) on a biomolecule. This is typically achieved using carbodiimide chemistry. In contrast, reagents like mPEG-NHS esters come pre-activated, ready for direct reaction with amines.
The Two-Step Approach: this compound and Carbodiimide Chemistry
The use of this compound involves a two-step, one-pot reaction. First, a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxyl group of the PEG to form a highly reactive but unstable O-acylisourea intermediate.[3][7] This intermediate is susceptible to hydrolysis. To improve efficiency and control, N-hydroxysuccinimide (NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[7] This semi-stable ester then reacts with a primary amine on the target molecule to form a stable amide bond.
The Direct Approach: Pre-activated mPEG-NHS Esters
mPEG-NHS esters are amine-reactive reagents that streamline the PEGylation process. The NHS ester directly reacts with primary amines in a single step under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond.[8][9] This eliminates the need for separate activation reagents.
Performance Comparison: A Multi-faceted Analysis
The choice between these reagents involves a trade-off between reaction control, reagent stability, and the potential for side reactions.
| Feature | This compound (with EDC/NHS) | mPEG-NHS Ester Reagents | Rationale & Causality |
| Reaction Control | Higher. The two-step process allows for activation of the PEG reagent separately before introducing the protein, offering more precise control over the reaction stoichiometry and duration. | Lower. The pre-activated ester begins to hydrolyze immediately upon dissolution in aqueous buffer, creating a time-sensitive reaction window.[10] | The separation of activation and conjugation steps in carbodiimide chemistry provides a greater degree of experimental control. |
| Reagent Stability | High (as supplied). The carboxylic acid is stable for long-term storage. The activating agents (EDC/NHS) are also stable as solids. | Moderate to Low. Highly susceptible to hydrolysis, especially at the higher pH required for conjugation.[10] Requires immediate use after reconstitution. | The NHS ester is an inherently moisture-sensitive functional group. The stability varies based on the linker (e.g., propionate vs. carbonate).[11] |
| Reaction Efficiency | Potentially higher. Can be optimized by adjusting activator concentrations. The semi-stable NHS-ester intermediate generated in situ can be driven to react with the target amine. | Variable. Highly dependent on minimizing the competing hydrolysis reaction. Often requires a larger molar excess of the PEG reagent to achieve the desired degree of PEGylation.[8][12] | The rate of aminolysis must significantly exceed the rate of hydrolysis for high efficiency.[13] Hydrolysis of the pre-activated reagent consumes it before it can conjugate. |
| Potential Side Reactions | Formation of N-acylurea byproducts if NHS is omitted or at low concentration. Potential for protein cross-linking, though minimized by using NHS. | Primarily hydrolysis of the NHS ester, leading to inactive PEG-COOH. | EDC's O-acylisourea intermediate can rearrange or react with other nucleophiles. NHS esters' primary competing reaction is with water.[10] |
| Ease of Use | More complex. Requires careful handling and stoichiometry of three components (PEG-acid, EDC, NHS) and pH management for two distinct steps. | Simpler. A one-step reaction that is easier to set up. | Fewer reagents and steps simplify the experimental workflow. |
| Cost-Effectiveness | Generally more cost-effective. Carboxylic acids and activating agents are typically less expensive than pre-activated, moisture-sensitive esters. | Higher cost. The synthesis and stabilization of the active ester contribute to a higher reagent cost. | The stability and synthesis complexity of the starting materials are key cost drivers. |
The Influence of the Linker: Acetic vs. Propionic Acid and Beyond
The structure of the linker connecting the PEG chain to the reactive group is not merely a spacer; it critically influences both reagent stability and the properties of the final conjugate.[14]
-
mPEG-CH2COOH (Acetic Acid derivative): This shorter linker results in an ester that is generally more reactive but also more susceptible to hydrolysis.
-
mPEG-CH2CH2COOH (Propionic Acid derivative): The additional methylene group in the propionic acid linker provides slightly more stability to the corresponding NHS ester compared to the acetic acid derivative.[15][16] This can lead to a better balance between reactivity and hydrolytic stability.
-
Longer/Alternative Linkers: Reagents like mPEG-Succinimidyl Glutarate (SG) or Succinimidyl Carbonate (SC) have different linker structures that result in varying hydrolysis rates and form different bonds (amide vs. carbamate).[11] Carbamate linkages formed from SC reagents can be less stable than amide bonds, which may be undesirable for long-term stability but potentially useful for creating cleavable conjugates.
Experimental Data Insights
Table 1: Comparative Stability of Amine-Reactive PEG Reagents
| Reagent Type | Linkage Formed | Hydrolysis Half-Life (pH 8.0, 25°C) | Key Characteristics | Reference |
| mPEG-Succinimidyl Carbonate (SC) | Carbamate | ~10-20 minutes | Moderate stability, but carbamate bond may be less stable than amide. | [10][11] |
| mPEG-Succinimidyl Propionate (SPA) | Amide | ~20 minutes | Good balance of reactivity and stability. | [11][15] |
| mPEG-Succinimidyl Carboxyl Methyl (SCM) | Amide | < 5 minutes | Highly reactive but very prone to hydrolysis. | [11][17] |
| mPEG-COOH + EDC/NHS | Amide | N/A (Activated in situ) | Reagent is stable until activated. Reaction efficiency depends on activator stoichiometry and pH control. | [3][18] |
Note: Hydrolysis half-life is a measure of the reagent's stability in aqueous solution. A shorter half-life indicates faster degradation.
Table 2: Impact of PEG Chain Length on Bioconjugate Properties
| System Studied | PEG Lengths Compared | Key Finding | Implication | Reference |
| Affibody-Drug Conjugate | 4 kDa vs. 10 kDa | The 10 kDa PEG extended half-life 11.2-fold vs. 2.5-fold for the 4 kDa PEG, but also reduced in vitro cytotoxicity by a greater margin (22.5-fold vs. 6.5-fold). | A clear trade-off exists between extending circulation time and maintaining biological potency due to steric hindrance. | [19][20] |
| Antibody-Drug Conjugate | 2, 4, 8, 12, 24 PEG units | ADCs with 8-24 PEG units showed significantly higher tumor-to-plasma exposure and greater tumor weight reduction (75-85%) compared to those with 2-4 units (35-45%). | Longer, discrete PEG linkers can improve tumor targeting and efficacy in certain ADC contexts. | [19] |
| Alpha-1 Antitrypsin | Various linear and 2-armed | PEGylation significantly decreased heat-induced aggregation but did not alter the fundamental thermodynamic stability of the native protein. | PEGylation is highly effective at improving physical stability (preventing aggregation) without necessarily changing the protein's intrinsic folded stability. | [1] |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, including steps for characterization and analysis.
Protocol 1: PEGylation of a Model Protein with this compound using EDC/NHS Chemistry
Objective: To conjugate this compound to primary amines of a model protein (e.g., Lysozyme) and characterize the product.
Materials:
-
Model Protein (e.g., Lysozyme)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Activation of this compound:
-
In a separate tube, dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of this compound.
-
Incubate for 15 minutes at room temperature to generate the activated PEG-NHS ester.
-
-
Conjugation:
-
Immediately add the activated PEG solution to the protein solution. A 20-fold molar excess of activated PEG to protein is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted PEG-NHS esters. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization:
-
SDS-PAGE: Analyze the purified fractions. PEGylated protein will show an increase in apparent molecular weight compared to the unmodified protein.
-
SEC-HPLC: Confirm the purity and assess the distribution of PEGylated species.[21]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass to confirm the degree of PEGylation (number of PEG chains per protein).[21][22]
-
Protocol 2: PEGylation using a Pre-activated mPEG10-NHS Ester
Objective: To conjugate a pre-activated mPEG10-NHS ester to a model protein.
Materials:
-
Model Protein (e.g., Lysozyme)
-
mPEG10-NHS Ester
-
Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5 (must be amine-free)
-
Anhydrous DMSO or DMF
-
Quenching and Purification supplies as in Protocol 1.
Procedure:
-
Protein Preparation: Prepare the protein solution in the amine-free Reaction Buffer (5-10 mg/mL).
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG10-NHS ester in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Conjugation:
-
Add a 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution with gentle stirring.
-
Incubate for 1 hour at room temperature or 2-4 hours at 4°C.
-
-
Quenching, Purification, and Characterization: Follow steps 4, 5, and 6 from Protocol 1.
Conclusion and Recommendations
The choice between this compound and pre-activated PEG-NHS esters is a strategic one, guided by the specific needs of the project.
-
Choose this compound (with EDC/NHS activation) when:
-
Cost is a primary concern.
-
Fine control over the reaction is paramount. The ability to activate the reagent just prior to conjugation minimizes waste and allows for more precise stoichiometric control.
-
Long-term storage and stability of the starting PEG reagent are required.
-
-
Choose a pre-activated mPEG-NHS Ester when:
-
Simplicity and speed are prioritized. The one-step procedure is ideal for high-throughput screening or when a streamlined workflow is necessary.
-
The potential for carbodiimide-related side reactions must be completely avoided.
-
A higher reagent cost is acceptable.
-
For both methodologies, the use of a discrete PEG reagent like mPEG10 is highly recommended over polydisperse alternatives to ensure product homogeneity, simplify characterization, and improve reproducibility.[5] The length of the PEG chain must be empirically optimized, balancing the desired improvements in pharmacokinetics against potential reductions in biological activity.[1][19] Ultimately, a thorough understanding of the underlying chemistry and a rigorous analytical characterization of the final conjugate are essential for the successful development of any PEGylated therapeutic.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Succinimidyl acid PEG, mPEG-NHS [nanocs.net]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of two different polyethylene glycol (PEG) derivatives on the immunological response of PEG grafted pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Methoxy PEG Propionic Acid [jenkemusa.com]
- 18. idosi.org [idosi.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. creativepegworks.com [creativepegworks.com]
A Senior Application Scientist's Guide to the Validation of PEGylation Sites After Reaction with mPEG10-Acetic Acid
Authored by a Senior Application Scientist
In the realm of biotherapeutics, enhancing the pharmacokinetic and pharmacodynamic properties of proteins is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a clinically-proven and widely adopted strategy to achieve this.[1][2] By increasing the hydrodynamic size of a protein, PEGylation can reduce renal clearance, prolong circulation half-life, shield it from proteolytic degradation, and decrease its immunogenicity.[1][3]
This guide provides an in-depth technical comparison of the primary analytical methodologies for validating PEGylation sites following a reaction with mPEG10-acetic acid. As drug development professionals, ensuring the homogeneity and precise characterization of a PEGylated biotherapeutic is not merely a quality control step; it is fundamental to its efficacy and safety.[1][4] The choice of analytical technique is therefore a critical decision, contingent on the specific protein, the desired level of analytical detail, and available instrumentation.[4][5]
The Chemistry of mPEG10-Acetic Acid PEGylation
mPEG10-acetic acid is a monofunctional PEG reagent with a defined chain length of 10 ethylene glycol units, terminating in a reactive carboxylic acid group. This reagent is typically activated to form an N-hydroxysuccinimide (NHS) ester, which then reacts primarily with the ε-amino groups of lysine residues and the α-amino group of the protein's N-terminus under mild alkaline conditions. The specificity of this reaction, however, is not absolute, leading to a heterogeneous mixture of PEGylated isomers. This heterogeneity underscores the critical need for robust analytical methods to identify the specific sites of PEG attachment.[6]
A Comparative Overview of Core Validation Techniques
The validation of PEGylation sites is a multi-faceted analytical challenge requiring a suite of orthogonal techniques. No single method is universally superior; instead, a combination of approaches often yields the most comprehensive and reliable characterization of the PEGylated protein. The primary methodologies employed are Mass Spectrometry (MS), Edman Degradation, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]
Workflow for PEGylation Site Validation
The following diagram illustrates a typical workflow for the characterization of a protein after PEGylation with mPEG10-acetic acid, integrating several key analytical techniques.
Caption: A typical workflow for the validation of PEGylation sites.
In-Depth Analysis of Validation Methodologies
Mass Spectrometry: The Cornerstone of PEGylation Analysis
Mass spectrometry is the most powerful and widely used technique for the characterization of PEGylated proteins, providing information on molecular weight, the degree of PEGylation, and the specific sites of attachment.[2][3]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for the rapid determination of the average molecular weight and the distribution of PEGylated species (e.g., mono-, di-, tri-PEGylated).[8]
Principle: The PEGylated protein is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
Experimental Protocol: MALDI-TOF MS for Degree of PEGylation
-
Sample Preparation:
-
Prepare the PEGylated protein sample at a concentration of approximately 1-10 pmol/µL in a suitable solvent (e.g., water or a low-salt buffer).[3]
-
On a MALDI target plate, spot 1 µL of a suitable matrix solution (e.g., sinapinic acid).
-
Immediately add 1 µL of the protein sample to the matrix droplet and mix by pipetting.
-
Allow the spot to air-dry completely.[3]
-
-
Data Acquisition:
-
Acquire mass spectra in linear positive ion mode.[4]
-
Calibrate the instrument using a protein standard of a similar mass range.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak separated by the mass of the PEG monomer (44 Da).
-
Identify the peak corresponding to the unmodified protein and the series of peaks for the different PEGylated species.
-
Calculate the average molecular weight of the PEGylated protein from the distribution of the "PEGmers".[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying the specific amino acid residues where PEG chains are attached.[5][9]
Principle: The PEGylated protein is enzymatically digested into smaller peptides. These peptides are separated by liquid chromatography and then fragmented in the mass spectrometer. The fragmentation pattern reveals the amino acid sequence and the location of the PEG modification.
Experimental Protocol: LC-MS/MS Peptide Mapping
-
Protein Digestion:
-
Reduce the disulfide bonds of the PEGylated protein using a reducing agent like dithiothreitol (DTT).
-
Alkylate the free cysteine residues with a reagent such as iodoacetamide to prevent disulfide bond reformation.[10]
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.[3][10]
-
-
LC Separation:
-
Inject the peptide mixture onto a reversed-phase C18 column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.[3]
-
-
MS/MS Analysis:
-
The eluting peptides are introduced into the mass spectrometer.
-
The instrument is operated in a data-dependent acquisition mode, where peptide ions are selected for fragmentation.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra by searching against the known protein sequence.[3]
-
Search for peptides with a mass shift corresponding to the mPEG10-acetic acid moiety.
-
Manually inspect the MS/MS spectra of the modified peptides to confirm the sequence and pinpoint the PEGylated residue based on the observed fragment ions.[3]
-
Peptide Mapping Workflow
Caption: Workflow for identifying PEGylation sites using LC-MS/MS peptide mapping.
Edman Degradation: N-Terminal Sequencing
Edman degradation is a classic protein sequencing technique that sequentially removes amino acids from the N-terminus.[11][12][13] It is particularly useful for confirming N-terminal PEGylation.
Principle: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC). The modified amino acid is then selectively cleaved and identified. This cycle is repeated for subsequent residues.[12][14] If a residue is PEGylated, a "blank" cycle will be observed, as the modified amino acid cannot be derivatized and detected.
Experimental Protocol: Edman Degradation
-
Sample Preparation:
-
The purified PEGylated protein is loaded onto a protein sequencer.
-
-
Automated Sequencing:
-
Data Analysis:
-
The sequence of amino acids is determined by identifying the released PTH-amino acid in each cycle.
-
A lack of a signal at a particular cycle, especially the first, indicates a modification at that position, confirming N-terminal PEGylation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC methods are crucial for separating and quantifying different PEGylated species and unreacted components.[4]
SEC separates molecules based on their hydrodynamic radius. It is effective for determining the extent of PEGylation and quantifying aggregates.[4]
Principle: Molecules are passed through a column packed with porous beads. Larger molecules, such as PEGylated proteins, are excluded from the pores and elute earlier than smaller, unmodified proteins.
RP-HPLC separates molecules based on their hydrophobicity. It can be used to resolve different positional isomers of mono-PEGylated proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides atomic-level structural information.[3] For PEGylated proteins, ¹H NMR is particularly useful for determining the degree of PEGylation.[3][16]
Principle: The method relies on the distinct and intense signal from the repeating ethylene glycol units of the PEG chains (around 3.6 ppm in the ¹H NMR spectrum). By comparing the integral of this signal to the integral of a known protein signal, the average number of attached PEG chains can be calculated.[3]
Quantitative Performance Comparison of Validation Techniques
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | HPLC (SEC/RP-HPLC) | NMR Spectroscopy |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment[4] | N-terminal sequence, confirmation of N-terminal PEGylation[4] | Separation and quantification of PEGylated species[4] | Higher-order structure, degree of PEGylation[4] |
| Resolution | High (can resolve individual PEG oligomers)[4] | Single amino acid residue[4] | Variable (depends on column and method)[4] | Atomic level for small proteins[4] |
| Sensitivity | High (picomole to femtomole) | Low (10-100 picomoles)[5] | Moderate (nanomole) | Low (micromole) |
| Throughput | High (especially MALDI-TOF) | Low | High | Low[4] |
| Key Advantages | High sensitivity and resolution, provides comprehensive information[5] | Unambiguous N-terminal residue identification[5] | Excellent for quantification and separation of isomers | Non-destructive, provides structural information[3] |
| Key Limitations | Polydispersity of PEG can complicate spectra, complex data analysis[5] | Limited to N-terminus, low throughput[5] | May not resolve all positional isomers | Requires high sample concentration, not suitable for large proteins without isotopic labeling[5] |
Conclusion
The validation of PEGylation sites after reaction with mPEG10-acetic acid is a critical step in the development of PEGylated biotherapeutics. A multi-pronged analytical approach is essential for comprehensive characterization. Mass spectrometry, particularly LC-MS/MS peptide mapping, is the cornerstone for definitive site identification. This should be complemented by techniques such as Edman degradation for N-terminal analysis and various HPLC methods for quantification and isomer separation. NMR spectroscopy offers unique insights into the structural consequences of PEGylation. The judicious selection and combination of these techniques, guided by the specific analytical question and the stage of drug development, will ensure a thorough understanding of the PEGylated product, ultimately contributing to its safety and efficacy.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylated Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 12. upcollege.ac.in [upcollege.ac.in]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. ehu.eus [ehu.eus]
- 15. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Maze: A Comparative Guide to the Stability of mPEG10-CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, the in vivo stability of a drug conjugate is a paramount determinant of its success. The covalent attachment of polyethylene glycol (PEG), or PEGylation, is a well-established strategy to enhance the pharmacokinetic properties of therapeutic molecules.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technical comparison of the in vivo stability of molecules conjugated with mPEG10-CH2COOH. We will delve into the underlying chemical principles, present a framework for rigorous in vivo assessment, and compare its stability profile with common alternative linkers, supported by illustrative experimental data and detailed protocols.
The Chemical Landscape of this compound Conjugates: An Overview of the Ether Linkage
The this compound linker consists of a monomethoxy-capped polyethylene glycol chain of ten ethylene glycol units, terminating in a carboxymethyl group. This carboxymethyl group is typically activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a biomolecule, forming a stable amide bond. The crucial linkage within the PEG chain itself is the ether bond (-CH2-CH2-O-). Ether bonds are generally considered to be highly stable in vivo, resistant to enzymatic cleavage by proteases and other common metabolic enzymes.[2] This inherent stability is a key rationale for the use of PEG in prolonging the circulation half-life of therapeutics.[1]
However, while the ether backbone of PEG is robust, the overall in vivo fate of a this compound conjugate is a complex interplay of factors including the nature of the conjugated molecule, the site of conjugation, and the overall physicochemical properties of the conjugate.[3] While direct enzymatic cleavage of the PEG backbone is minimal, particularly for lower molecular weight PEGs, oxidative metabolism can occur, although it is generally a slower process than systemic elimination.[]
A Framework for In Vivo Stability Assessment: A Comparative Study Design
To rigorously assess the in vivo stability of a this compound conjugate, a well-designed pharmacokinetic (PK) study in a relevant animal model is essential. This section outlines a comprehensive protocol for a comparative study, designed to deliver robust and translatable data.
Objective: To determine and compare the pharmacokinetic profiles of a therapeutic protein conjugated with this compound and an alternative linker (e.g., a cleavable ester-based linker).
Materials:
-
Test Conjugates:
-
Protein-mPEG10-CH2COOH
-
Protein-Alternative Linker (e.g., PEG4-Ester)
-
-
Animal Model: Male CD-1 mice (8-10 weeks old)
-
Dosing Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS).[][5]
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals for at least 7 days prior to the study.
-
Randomly assign animals to two groups (n=5 per group).
-
-
Dosing:
-
Administer a single intravenous (IV) bolus dose of the respective conjugate (e.g., 5 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 50 µL) from each animal at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, and 48 hr) via retro-orbital or submandibular bleeding.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Quantification (LC-MS/MS):
-
Sample Preparation: Thaw plasma samples on ice. Perform protein precipitation by adding a 3-fold excess of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet precipitated proteins. Transfer the supernatant for analysis. For larger conjugates, immunoaffinity capture may be employed to specifically isolate the conjugate.[]
-
Chromatographic Separation: Inject the prepared sample onto a suitable HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the intact conjugate from metabolites and endogenous plasma components.[5]
-
Mass Spectrometric Detection: Utilize electrospray ionization (ESI) in positive ion mode. Monitor for specific parent and fragment ion transitions (Multiple Reaction Monitoring - MRM) for the intact conjugate and any anticipated metabolites (e.g., the free drug).[6][7]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for each group. These parameters include:
-
Half-life (t½): The time required for the plasma concentration of the conjugate to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
Data Presentation and Interpretation: A Comparative Analysis
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Protein-mPEG10-CH2COOH | Protein-PEG4-Ester (Hypothetical) | Interpretation |
| Half-life (t½, hours) | 24.5 ± 3.2 | 8.2 ± 1.5 | The significantly longer half-life of the this compound conjugate suggests greater in vivo stability of the ether linkage compared to the ester linkage, which is susceptible to hydrolysis by plasma esterases.[8] |
| AUC (µg*h/mL) | 1500 ± 210 | 450 ± 98 | The higher AUC for the this compound conjugate indicates greater overall drug exposure, a direct consequence of its prolonged circulation time. |
| Clearance (CL, mL/h/kg) | 0.8 ± 0.1 | 2.5 ± 0.4 | The lower clearance rate for the this compound conjugate reflects its slower elimination from the body, consistent with a more stable construct. |
| Volume of Distribution (Vd, L/kg) | 0.25 ± 0.05 | 0.28 ± 0.06 | Similar Vd values suggest that the initial distribution into tissues is not significantly different between the two conjugates. |
Table 2: In Vivo Metabolite Analysis (at 8 hours post-injection)
| Analyte | Protein-mPEG10-CH2COOH (% of Total) | Protein-PEG4-Ester (Hypothetical) (% of Total) | Interpretation |
| Intact Conjugate | 85% | 30% | The higher percentage of intact this compound conjugate confirms its superior stability in circulation. |
| Free Drug/Payload | <1% | 15% | The significant amount of free drug from the ester-linked conjugate indicates premature cleavage in the bloodstream, which could lead to off-target toxicity. |
| PEG-Linker Metabolite | Not Detected | 55% | The presence of the cleaved PEG-ester linker metabolite further confirms the instability of this linkage in vivo. |
Understanding the Metabolic Fate: Potential Cleavage Sites
The in vivo stability of a conjugate is ultimately determined by its susceptibility to enzymatic and chemical degradation. The this compound linker, with its robust ether backbone, presents a stark contrast to more labile linkers.
The ether linkages in the this compound backbone are not readily cleaved by common hydrolytic enzymes. While some oxidative metabolism of the PEG chain can occur, it is a relatively slow process.[] In contrast, linkers containing ester bonds are susceptible to hydrolysis by plasma esterases, leading to premature release of the conjugated molecule.[8] This fundamental difference in chemical stability is the primary driver of the observed differences in pharmacokinetic profiles.
Conclusion: The Strategic Advantage of Stability
The selection of a linker is a critical decision in the design of long-acting therapeutics. The this compound linker, by virtue of its stable ether backbone, offers a robust platform for extending the in vivo circulation time of conjugated molecules. The experimental framework presented in this guide provides a comprehensive approach to rigorously evaluate and compare the in vivo stability of this and other linker technologies. The illustrative data highlights the superior stability of the ether-based linkage compared to more labile chemistries, which translates into a longer half-life, increased drug exposure, and minimized premature payload release. For drug development professionals, a thorough understanding and empirical assessment of in vivo stability are indispensable for the rational design of safe and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic hydrolysis of atracurium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of mPEG10-CH2COOH in Biological Assays: A Comparative Guide for Researchers
In the landscape of biopharmaceutical development, the strategic modification of therapeutic molecules to enhance their in vivo performance is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands as a gold-standard technique to improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biologics.[1][2] This modification can extend circulation half-life, improve stability, and reduce immunogenicity.[1] The choice of the reactive functional group at the terminus of the PEG chain is a critical decision that dictates the efficiency of conjugation, the stability of the resulting linkage, and ultimately, the biological performance of the conjugate.
This guide provides an in-depth, objective comparison of methoxy-terminated PEG with a terminal carboxylic acid group (mPEG-COOH), exemplified by mPEG10-CH2COOH, against its most common alternative, the N-hydroxysuccinimide (NHS)-ester activated PEG (mPEG-NHS).[3][4][5] We will delve into the fundamental chemistry, comparative performance in key biological assays, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
The Critical Role of the Terminal Functional Group: A Head-to-Head Comparison
The primary distinction between mPEG-COOH and mPEG-NHS lies in their reactivity towards primary amines, such as the lysine residues and the N-terminus of proteins.[2]
mPEG-COOH: The Controlled Approach
mPEG-COOH is a stable, carboxyl-functionalized PEG derivative that requires activation to react with amines.[4] This is typically achieved in a two-step, one-pot reaction using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7] The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester in situ.[7]
mPEG-NHS: The Direct, but Time-Sensitive, Route
In contrast, mPEG-NHS is a pre-activated PEG derivative that reacts directly with primary amines to form a stable amide bond.[2] This offers a simpler, one-step conjugation process. However, the high reactivity of the NHS ester also makes it susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[2] The rate of hydrolysis increases with pH, making it a critical parameter to control.[6]
At a Glance: Key Differences
| Feature | mPEG-COOH | mPEG-NHS Ester |
| Reactivity | Requires in-situ activation (e.g., with EDC/NHS) to react with primary amines.[6] | Directly reactive with primary amines.[2] |
| Reaction Steps | Two-step, one-pot reaction (activation and conjugation).[7] | One-step reaction.[2] |
| Reaction pH | Optimal activation at slightly acidic pH (e.g., MES buffer, pH 4.5-6.0); Optimal conjugation at neutral to slightly basic pH (e.g., PBS, pH 7.2-8.5).[6] | Optimal conjugation at neutral to slightly basic pH (e.g., PBS, pH 7.2-8.5).[2] |
| Resulting Linkage | Stable amide bond.[4] | Stable amide bond.[2] |
| Stability of Linker | Highly stable as a carboxylic acid.[6] | Moisture-sensitive; prone to hydrolysis, especially at higher pH.[6] |
| Control & Versatility | Offers greater control over the activation step and allows for more flexible reaction setups. | Simple and direct for amine coupling, but less versatile for other functional groups. |
Performance in Biological Assays: A Data-Driven Comparison
The ultimate measure of a PEGylation strategy's success lies in the performance of the resulting conjugate in relevant biological assays. Here, we compare the expected performance of biomolecules conjugated with mPEG-COOH versus other linkers, focusing on cytotoxicity and immunogenicity.
In Vitro Cytotoxicity
PEG itself is generally considered biocompatible and to have low cytotoxicity. However, the properties of the PEG derivative and the resulting conjugate can influence cellular response. Studies on gold nanoparticles functionalized with carboxylated polyethylene glycol (Au-PEG-COOH) have shown them to be suitable as negative controls in cell viability assays, indicating their low toxicity across various cell lines.[7][8] One study directly comparing PEG and PEG-COOH on HT-29 cancer cells found no significant cytotoxicity for either compound at concentrations up to 200 µM.[5]
While direct comparative studies between this compound and mPEG-NHS conjugated to the same biomolecule are limited, the inherent low cytotoxicity of the PEG polymer suggests that any observed toxicity is more likely attributable to the conjugated molecule or the overall construct rather than the linker chemistry itself. However, it is crucial to empirically determine the cytotoxicity of each new bioconjugate.
Table 1: Illustrative In Vitro Cytotoxicity Data for PEG Derivatives
| PEG Derivative | Cell Line | Assay | Result | Reference |
| PEG-COOH | HT-29 | MTT | No significant cytotoxicity up to 200 µM | [5] |
| Au-PEG-COOH | Various (8 cell lines) | Cell Viability Assays | Qualified as a negative control (low toxicity) | [7][8] |
| PEG | HT-29 | MTT | No significant cytotoxicity up to 200 µM | [5] |
| PEG-functionalized SWCNTs (amine vs. carboxyl) | - | ROS generation, MMP, oxidative stress | Amine-terminated PEGs induced more ROS, MMP changes, and oxidative stress than carboxyl-terminated PEGs.[9] | [9] |
Immunogenicity
One of the primary goals of PEGylation is to reduce the immunogenicity of therapeutic proteins.[1][10] The PEG polymer can mask epitopes on the protein surface, thereby preventing recognition by the immune system.[11] However, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[12][13] The characteristics of the PEG polymer, the conjugated protein, and patient-related factors all influence the immunogenic response.[12][14]
The methoxy group at the terminus of mPEG has been implicated in the immunogenicity of mPEG-protein conjugates.[10] Studies have shown that anti-PEG antibodies can have a higher affinity for mPEG compared to hydroxyl-terminated PEG (HO-PEG).[10] While the specific impact of the linker chemistry (amide bond from mPEG-COOH vs. mPEG-NHS) on the immunogenicity of the PEG moiety has not been extensively studied in a head-to-head comparison, the resulting stable amide bond is not expected to be a significant contributor to immunogenicity. The overall immunogenicity is more likely influenced by the PEG architecture (linear vs. branched), molecular weight, and the nature of the conjugated protein.[12][13] It is crucial to assess the immunogenicity of each PEGylated therapeutic on a case-by-case basis.[14]
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein
This protocol describes the two-step, one-pot conjugation of a carboxyl-terminated PEG to primary amines on a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., MES buffer, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in MES buffer.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.
-
Activation of this compound:
-
Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Add EDC and NHS to the reaction mixture to a final concentration that is in molar excess to the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a concentrated, amine-free buffer (e.g., phosphate buffer).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15-30 minutes to stop the reaction.
-
Purification: Purify the PEGylated protein from unreacted reagents and byproducts using size-exclusion chromatography or another suitable method.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the PEGylated conjugate.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PEGylated conjugate and unconjugated control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PEGylated conjugate and the unconjugated control in complete cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualization of Key Processes
Caption: Workflow for EDC/NHS-mediated conjugation of mPEG-COOH.
Caption: Comparison of mPEG-COOH and mPEG-NHS reaction pathways.
Conclusion
The selection of a PEGylation reagent is a critical step in the development of bioconjugates with optimized therapeutic properties. This compound, and carboxyl-terminated PEGs in general, offer a robust and controllable approach to PEGylation through EDC/NHS chemistry, resulting in a highly stable amide bond. While direct head-to-head comparisons with mPEG-NHS in a wide range of biological assays are not extensively documented, the available data on the low cytotoxicity of PEG-COOH functionalized materials and the general principles of PEG immunogenicity provide a strong foundation for its use.
The key advantage of mPEG-COOH lies in its stability and the control it affords the researcher over the conjugation reaction, mitigating the issue of hydrolysis that can affect the efficiency of mPEG-NHS esters. Ultimately, the optimal choice of PEGylation strategy will depend on the specific biomolecule, the desired properties of the final conjugate, and the experimental context. Rigorous characterization and evaluation in relevant biological assays are essential for the successful development of any PEGylated therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:908258-58-2 | Biopharma PEG [biochempeg.com]
- 4. nanocs.net [nanocs.net]
- 5. abpbio.com [abpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mPEG10-COOH - CD Bioparticles [cd-bioparticles.net]
- 9. manuals.plus [manuals.plus]
- 10. Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to mPEG10-CH2COOH in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, the precise engineering of drug delivery systems is paramount to enhancing efficacy and minimizing off-target effects. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools in this endeavor, and among them, mPEG10-CH2COOH stands out for its utility in bioconjugation. This guide provides an in-depth technical comparison of this compound with other PEG derivatives, supported by experimental data and detailed protocols to inform the rational design of next-generation therapies.
The Strategic Advantage of this compound: A Molecular-Level Perspective
This compound is a heterobifunctional linker characterized by a methoxy-terminated polyethylene glycol chain of ten ethylene oxide units and a terminal carboxylic acid. This structure offers a unique combination of properties that are highly advantageous in drug delivery and bioconjugation. The PEG component, with its hydrophilic and flexible nature, is well-established for its ability to improve the pharmacokinetic profiles of conjugated molecules.[1][2] Specifically, PEGylation can increase the hydrodynamic radius of a therapeutic, thereby reducing renal clearance and extending its circulation half-life.[1][3] This "stealth" effect also shields the conjugate from the immune system, reducing its immunogenicity.[3]
The terminal carboxylic acid group of this compound provides a versatile handle for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs with primary or secondary amine functionalities. This is typically achieved through carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step process forms a stable amide bond, securely tethering the PEG linker to the molecule of interest.[4]
Performance Comparison: The Critical Role of PEG Linker Length
| Feature | Shorter PEG Chains (e.g., <10 units) | Medium PEG Chains (e.g., mPEG10) | Longer PEG Chains (e.g., >12 units) |
| In Vitro Potency | Often higher due to less steric hindrance, allowing for better target binding.[7][9] | A balance between steric hindrance and improved solubility. | May exhibit lower potency due to increased steric hindrance, potentially impeding target interaction.[9] |
| Solubility & Stability | Moderate improvement in solubility of hydrophobic payloads. | Good improvement in solubility and can help prevent aggregation of the conjugate.[10] | Excellent for solubilizing highly hydrophobic drugs and preventing aggregation. |
| In Vivo Half-Life | Modest increase in circulation time. | Significant extension of in vivo half-life.[9] | Substantial prolongation of circulation time.[9] |
| Tumor Accumulation | Moderate accumulation in tumor tissues. | Enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect.[6] | Can lead to the highest tumor accumulation due to prolonged circulation.[6] |
| Immunogenicity | May offer some shielding from the immune system. | Provides an effective "stealth" effect, reducing immunogenicity.[3] | Offers the most significant reduction in immunogenicity. |
Causality Behind Performance:
-
Steric Hindrance vs. Pharmacokinetics: While longer PEG chains are superior at extending the in vivo half-life of a drug, they can also create a larger hydrodynamic radius that may sterically hinder the binding of the targeting moiety to its receptor, potentially reducing in vitro potency.[7][9] The mPEG10 linker often provides a favorable balance, offering a significant improvement in pharmacokinetics without a dramatic loss of in vitro activity.
-
Hydrophilicity and Drug Loading: The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of many potent cytotoxic payloads.[3] This can enable higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) without leading to aggregation, which can compromise the stability and efficacy of the ADC.[3][10]
Experimental Protocols: A Step-by-Step Guide to this compound Conjugation
The following protocol details the covalent coupling of this compound to a model amine-containing protein using EDC/NHS chemistry. This protocol can be adapted for other amine-containing molecules.
Materials and Reagents:
-
This compound
-
Amine-containing protein (e.g., Lysozyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Experimental Workflow:
Caption: A typical experimental workflow for the conjugation of this compound to an amine-containing protein.
Detailed Protocol:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.[4]
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the mPEG10-NHS ester.[4]
-
-
Conjugation to Amine-Containing Protein:
-
Prepare the amine-containing protein in the Coupling Buffer (PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
Add the freshly activated mPEG10-NHS ester solution to the protein solution. A common starting molar ratio of PEG-NHS to protein is 20:1 to achieve a PEGylation degree of 4-6 PEGs per antibody.[11] This ratio should be optimized for the specific protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[12]
-
-
Quenching and Purification:
-
To stop the reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM and incubate for 15 minutes.[12]
-
Remove unreacted PEG and byproducts by purifying the conjugate using a desalting column equilibrated with PBS.
-
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight corresponding to the attached PEG chains.
-
HPLC: Use size-exclusion or reverse-phase HPLC to assess the purity of the conjugate and quantify the degree of PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate to confirm the number of attached PEG molecules.
-
¹H NMR Spectroscopy: The degree of conjugation can be quantified by comparing the integration of characteristic proton signals from the PEG backbone (around 3.6 ppm) with a signal from the conjugated molecule.[13][14]
-
Visualizing the Conjugation Chemistry
Caption: The two-step reaction mechanism for EDC/NHS-mediated conjugation of this compound to a primary amine.
Conclusion and Future Perspectives
This compound represents a versatile and effective heterobifunctional linker for a wide range of bioconjugation applications. Its ten-unit PEG chain offers a favorable balance of properties, enhancing the pharmacokinetic profile of therapeutic molecules without significantly compromising their in vitro potency. The terminal carboxylic acid allows for robust and well-characterized conjugation to amine-containing molecules through EDC/NHS chemistry.
The choice of the optimal PEG linker length remains a critical consideration in the design of drug delivery systems. While this guide provides a comparative framework based on available data, empirical optimization is often necessary to achieve the desired therapeutic index for a specific application. Future research will likely focus on developing novel PEG architectures and alternative linker chemistries to further refine the performance of targeted therapies.
References
- 1. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. purepeg.com [purepeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of mPEG10-CH2COOH
For researchers at the forefront of drug development and nanotechnology, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of mPEG10-CH2COOH, a monofunctional polyethylene glycol (PEG) derivative.[1][2] By understanding the chemical nature of this compound and adhering to best practices, you can ensure a safe laboratory environment and minimize your ecological footprint.
While specific safety data sheets for this compound are not always readily available, the procedures outlined here are based on established best practices for polyethylene glycol and its derivatives.[3] Polyethylene glycols are generally not classified as hazardous waste; however, their disposal requires careful consideration to prevent environmental contamination.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. The following table summarizes the essential personal protective equipment (PPE) and handling guidelines.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant nitrile gloves, and a laboratory coat should be worn at all times.[3] | This standard PPE minimizes the risk of accidental skin and eye contact. |
| Handling | All handling of this compound, including weighing and transfer, should be conducted in a well-ventilated area, such as a chemical fume hood.[3] | This prevents the inhalation of any fine particulates and minimizes exposure. |
| Storage of Waste | Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[3][5] | Proper storage prevents accidental spills, degradation of the compound, and dangerous reactions with incompatible chemicals. |
Step-by-Step Disposal Protocol for this compound
The primary and most recommended disposal route for this compound is through a licensed chemical waste disposal contractor.[4][6] This ensures that the waste is managed in an environmentally responsible and compliant manner.
Materials Required:
-
Designated, leak-proof, and sealable waste container (e.g., high-density polyethylene bottle)
-
Hazardous waste label
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Inert absorbent material (for liquid waste or spills, e.g., vermiculite, sand)[3][7]
-
Chemical fume hood or other well-ventilated area
Procedure:
-
Container Preparation:
-
Obtain a clean, dry, and chemically compatible waste container. The original container can be used if it is in good condition.
-
Affix a hazardous waste label to the container. State and federal regulations require containers to be labeled with the words "HAZARDOUS WASTE" and the full chemical name of the contents.[8]
-
Fill in all required information on the label, including the full chemical name ("this compound"), the concentration (if in solution), and the date you begin accumulating the waste.
-
-
Waste Segregation and Collection:
-
Crucial Initial Assessment: Determine if the this compound waste is mixed with any other hazardous substances. If it is contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[9]
-
Perform all waste transfers in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[3]
-
For Solid Waste: Carefully transfer the this compound waste into the designated container using a clean scoop or spatula. This includes any contaminated materials like weighing paper or gloves.
-
For Liquid Waste: If the this compound is in a solution, carefully pour the liquid into the designated waste container to avoid splashing. Alternatively, for small volumes, you can absorb the liquid with an inert material like vermiculite or sand and place the absorbed material into the container.[7]
-
Do Not Mix Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[9]
-
-
Container Sealing and Storage:
-
Securely seal the container cap. The container must be kept tightly capped at all times, except when adding waste.[8]
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the sealed waste container in a designated secondary containment area that is away from incompatible materials.[3]
-
-
Arranging for Disposal:
-
Once the container is full or you have finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7]
-
Prohibited Disposal Methods:
-
DO NOT Pour Down the Drain: While polyethylene glycol is biodegradable, it can negatively impact the biological and chemical oxygen demand in wastewater treatment processes.[4][9]
-
DO NOT Dispose of in Regular Trash: Solid chemical waste should not enter the municipal solid waste stream.[9]
Spill Response Protocol
In the event of a small spill of this compound:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the material with an inert substance such as vermiculite or sand.[3]
-
Collect the absorbed material into a suitable, closed container for disposal as chemical waste.[3][7]
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Monodispersed Methoxy PEG (mPEG) - Biopharma PEG [biochempeg.com]
- 2. This compound | CAS:908258-58-2 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jenkemusa.com [jenkemusa.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling mPEG10-CH2COOH
Essential Safety and Handling Guide for mPEG10-CH2COOH
For researchers at the forefront of drug development and nanoparticle engineering, methoxy-polyethylene glycol-acetic acid (this compound) is a critical tool for enhancing the therapeutic properties of novel compounds. Its utility in PEGylation—the process of attaching polyethylene glycol (PEG) chains to molecules—can improve solubility, stability, and pharmacokinetic profiles. However, like any chemical reagent, ensuring its safe and effective use is paramount to both personnel safety and experimental integrity.
This guide provides a comprehensive, scientifically-grounded framework for handling this compound, moving beyond mere compliance to foster a culture of safety and precision in your laboratory.
Understanding the Risk Profile of this compound
While many polyethylene glycol derivatives are not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), a cautious and informed approach is essential. The primary risks associated with this compound stem from its physical form and reactive carboxylic acid group.
-
Physical Hazards : Depending on its specific molecular weight and purity, this compound can be a waxy solid or a viscous liquid.[1] Solid forms can create fine dust during handling, posing an inhalation risk.
-
Chemical Reactivity : The terminal carboxylic acid group is the intended site of reactivity, designed to couple with amine groups on proteins, peptides, or nanoparticles.[2] While not highly corrosive, direct contact with skin, eyes, and mucous membranes should be avoided.
-
Toxicological Data : For many specific PEG derivatives like this one, comprehensive toxicological data is not available.[3][4] Therefore, it is prudent to treat the compound as potentially irritating and handle it with appropriate care to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE is dictated by the specific handling procedure and the potential for exposure.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes of solutions or airborne solid particles. Standard safety glasses do not provide a sufficient seal against chemical splashes and are not adequate.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Nitrile gloves provide a robust barrier against incidental contact. Gloves should be inspected for tears or holes before each use. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after handling the chemical.[6][7] |
| Body Protection | Laboratory coat. | A fully fastened lab coat protects skin and personal clothing from accidental spills.[8] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to control potential dust or aerosols.[5][8] If a fume hood is unavailable and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[6] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects, a standard requirement in any laboratory setting.[8] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the lab.
Workflow for Safe Handling of this compound
Caption: Key stages and safety checkpoints for handling this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage :
-
Preparation for Use :
-
Weighing and Dissolving :
-
mPEG compounds can be low-melting solids.[11] To facilitate accurate measurement, consider preparing a stock solution.
-
Dissolve the reagent in a suitable dry solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][11]
-
Cap the stock solution tightly, flush with an inert gas like argon or nitrogen if storing for extended periods, and store at -20°C.[11]
-
-
Reaction and Use :
-
The carboxylic acid group of this compound reacts with primary amines to form stable amide bonds.[1] This reaction is often facilitated by coupling agents like EDC and NHS.[11]
-
When performing conjugations, use non-amine-containing buffers (e.g., PBS, MES) to avoid competition with your target molecule.[11]
-
Spill Management and Disposal Plan
-
In Case of a Spill :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb liquid spills with an inert material like vermiculite or dry sand.[3][4] For solid spills, gently sweep up the material to avoid creating dust.[5]
-
Place the collected material and any contaminated cleaning supplies into a suitable, closed, and clearly labeled container for chemical waste.[12]
-
Decontaminate the spill area with soap and water or an appropriate laboratory cleaner.
-
-
Disposal :
By integrating these safety protocols and operational plans into your daily laboratory practice, you can handle this compound with confidence, ensuring both the safety of your team and the integrity of your groundbreaking research.
References
- 1. nanocs.net [nanocs.net]
- 2. mPEG-COOH, mPEG-Acid - Biopharma PEG [biochempeg.com]
- 3. biochempeg.com [biochempeg.com]
- 4. biochempeg.com [biochempeg.com]
- 5. fishersci.com [fishersci.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS:908258-58-2 | Biopharma PEG [biochempeg.com]
- 10. en.huatengsci.com [en.huatengsci.com]
- 11. broadpharm.com [broadpharm.com]
- 12. ruixibiotech.com [ruixibiotech.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
